3-Isobutylaniline

Catalog No.
S1913876
CAS No.
131826-11-4
M.F
C10H15N
M. Wt
149.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Isobutylaniline

CAS Number

131826-11-4

Product Name

3-Isobutylaniline

IUPAC Name

3-(2-methylpropyl)aniline

Molecular Formula

C10H15N

Molecular Weight

149.23 g/mol

InChI

InChI=1S/C10H15N/c1-8(2)6-9-4-3-5-10(11)7-9/h3-5,7-8H,6,11H2,1-2H3

InChI Key

JSOMPMRZESLPSM-UHFFFAOYSA-N

SMILES

CC(C)CC1=CC(=CC=C1)N

Canonical SMILES

CC(C)CC1=CC(=CC=C1)N

3-Isobutylaniline safety data sheet

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identifier Summary

The table below summarizes the key identifying information for 3-Isobutylaniline from the search results.

Property Value
CAS Number 131826-11-4 [1] [2]
Molecular Formula C₁₀H₁₅N [1] [2]
Molecular Weight 149.23 g/mol [1] [2]
Synonym 3-(2-Methylpropyl)aniline [1] [2]
Boiling Point 245.7 °C at 760 mmHg [1] [2]
Density 0.944 g/cm³ (Predicted) [2]
Flash Point 102.7°C (for a similar compound, 4-isobutylaniline) [3]
Appearance/State No data available
Solubility No data available

Hazard and Toxicity Information

Available hazard information for this compound is limited. One safety data sheet for a similar compound, 4-isobutylaniline, provides some general guidance, but data should not be extrapolated directly to the 3-isomer without confirmation.

  • GHS Hazard Statements: The available SDS for this compound lists the signal word "Warning" with hazard statements H302, H312, and H332 [2]. This indicates potential hazards from ingestion, skin contact, and inhalation ("Harmful if swallowed, in contact with skin, or if inhaled").
  • Toxicological Data: No specific acute or chronic toxicity data (e.g., LD50) for this compound was found in the search results. A study on a different compound, 2,2'-isobutylidenebis(4,6-dimethylphenol), demonstrates the structure of a subchronic and chronic toxicity study but does not provide data on this compound [4].

Research Applications and Synthesis

  • Primary Use: this compound is identified as a useful research chemical. It has been used in the development of a novel carboxanilide acaricide, pyflubumide, which shows activity against mite species [2].
  • Synthesis: One published synthesis method involves the reduction of a precursor compound (CAS# 6026-73-9) using sodium hypophosphite monohydrate and a palladium(0)/carbon catalyst in a mixture of n-butyl acetate and water. This reaction was reported to proceed under reflux for 3 hours with a yield of 93% [2].

Experimental Toxicology Protocols

While data for this compound itself is missing, standard methodologies for toxicological evaluation are well-established. The following workflow outlines the general process for assessing a new chemical substance.

ToxicologyWorkflow Start Chemical Substance A Acute Toxicity Studies Start->A B Repeated Dose 28-Day Study A->B A1 Single dose administration (OECD TG 420, 423, 425) A->A1 C Subchronic 90-Day Study B->C D Chronic Toxicity Study C->D E Genotoxicity & Carcinogenicity D->E D1 Dosing for >90 days Interim sacrifices at 6 & 12 mo D->D1 F Data Analysis & NOAEL/LOAEL E->F Report Final Risk Assessment F->Report A2 14-day observation Mortality & clinical signs A1->A2 A2->B D2 Monitor body weight, food intake, hematology, histopathology D1->D2 D2->E

General workflow for toxicological evaluation of chemical substances

Based on standardized guidelines from organizations like the OECD [5], key experiments include:

  • Acute Toxicity Testing: The objective is to determine the adverse effects following a single dose or multiple doses within 24 hours. The Up-and-Down Procedure (OECD TG 425) is one method that can be used, which minimizes the number of animals required [5]. Key parameters monitored include mortality, changes in behavior, and clinical signs for at least 14 days.

  • Repeated Dose 28-Day & 90-Day Studies: These subchronic studies (e.g., OECD TG 407 and 408) involve daily administration of the test substance to rodents. Animals are monitored for changes in body weight, food consumption, hematological and biochemical parameters (e.g., AST, creatinine). At termination, organs are weighed and tissues are examined histopathologically to identify target organs [5] [4].

  • Chronic Toxicity and Carcinogenicity Studies: These long-term studies extend beyond 90 days, often up to 18 months or 2 years. They are designed to identify the No Observed Adverse Effect Level (NOAEL) and potential carcinogenic effects. Dosing is typically via diet, as in the 18-month rat study with interim sacrifices, allowing for the observation of progressive pathological changes [4].

References

Predicting the NMR Spectrum of 3-Isobutylaniline

Author: Smolecule Technical Support Team. Date: February 2026

The structure of 3-Isobutylaniline consists of an aniline ring (a benzene ring with an -NH₂ group) substituted at the meta position with an isobutyl group (-CH₂CH(CH₃)₂).

The table below provides a predicted breakdown of the ¹H NMR signals [1] [2].

Table 1: Predicted ¹H NMR Data for this compound

Proton Environment Expected δ (ppm) Multiplicity Integration Coupling Constant (J, Hz)
Aromatic H2 ~6.5 Doublet 1H J = 6-10 [1]
Aromatic H4 ~6.4 Doublet of Doublets 1H J₁ = 6-10, J₂ = 1-3 [1]
Aromatic H5 ~7.0 Doublet 1H J = 6-10 [1]
Aromatic H6 ~6.6 Doublet of Doublets 1H J₁ = 6-10, J₂ = 1-3 [1]
-NH₂ ~3.5 Broad Singlet 2H -
Benzylic -CH₂- ~2.4 Doublet 2H J = 6-8 [1]
-CH(-) of iBu ~2.0 Nonet 1H J = 6-8 [1]
-CH₃ ~0.9 Doublet 6H J = 6-8 [1]

The workflow for obtaining and interpreting the NMR spectrum can be summarized as follows:

Start Sample: this compound Step1 Prepare NMR Sample (~2-5 mg in 0.6 mL deuterated solvent) Start->Step1 Step2 Acquire ¹H NMR Spectrum (300-500 MHz spectrometer) Step1->Step2 Step3 Process NMR Data (Apply Fourier Transform) Step2->Step3 Step4 Analyze Spectrum (Chemical Shift, Multiplicity, Integration, Coupling) Step3->Step4 Step5 Assign Proton Signals (Refer to Prediction Table) Step4->Step5 End Confirm Molecular Structure Step5->End

Experimental workflow for NMR analysis

Key Experimental Protocols

For researchers needing to obtain or verify the spectrum, here are the standard methodologies.

Sample Preparation
  • Solvent: Use a deuterated solvent such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d6 (DMSO-d6). DMSO-d6 may better resolve the amine protons (-NH₂).
  • Concentration: Dissolve ~2-5 mg of the compound in ~0.6 mL of the deuterated solvent [2].
  • Tube: Use a standard 5 mm NMR tube. Ensure the sample is free of particulate matter to avoid line broadening.
Data Acquisition
  • Instrument: A 300, 400, or 500 MHz NMR spectrometer is standard.
  • Procedure:
    • Lock and Shim: Engage the magnet lock on the deuterium signal of the solvent and shim the magnet to achieve a homogeneous field.
    • Tune and Probe: Calibrate the pulse lengths for the proton channel.
    • Acquire Spectrum: Use a standard one-pulse sequence. A relaxation delay (d1) of 1-2 seconds and an acquisition time of 2-4 seconds are typical.
    • Number of Scans: For a sample of this size, 16-32 scans should provide a good signal-to-noise ratio.
Data Processing
  • Fourier Transform: Apply the FT to the acquired Free Induction Decay (FID) to convert it from the time domain to the frequency domain (ppm) spectrum [2].
  • Phasing and Baseline Correction: Manually or automatically phase the spectrum for pure absorption-mode peaks and apply a baseline correction.
  • Referencing: Calibrate the spectrum by setting the residual solvent peak (e.g., 7.26 ppm for CHCl₃ in CDCl₃) or by adding an internal standard like Tetramethylsilane (TMS) at 0.00 ppm.

Advanced & Computational Methods

For definitive confirmation, especially in complex cases, advanced techniques are recommended.

Computational NMR Prediction

You can calculate the NMR shielding tensors and chemical shifts using quantum mechanical software like Gaussian [3].

  • Method: Use the GIAO (Gauge-Independent Atomic Orbital) method for accurate results.
  • Workflow:
    • Geometry Optimization: First, optimize the molecular structure at a high level of theory (e.g., B3LYP/6-311+G(d,p)).
    • NMR Calculation: Calculate the NMR shielding tensors for the optimized structure.
    • Referencing: Convert the computed shielding values to chemical shifts (δ in ppm) by subtracting them from the computed shielding value of a reference compound like Tetramethylsilane (TMS) [3].
  • Scaling: For higher accuracy, use linear regression scaling factors from databases like the CHESHIRE CCAT to correct for systematic errors in the computational method [3].
Supplementary 2D NMR Experiments

To unambiguously assign all signals, particularly in the crowded aromatic region, these 2D experiments are invaluable:

  • ¹H-¹H COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (through ²J and ³J couplings). This would confirm the connectivity within the isobutyl chain and show couplings between aromatic protons [4].
  • HSQC (Heteronuclear Single Quantum Coherence): Correlates hydrogen atoms directly bonded to carbon atoms (¹JCH). This separates the aliphatic (CH₂, CH) from the aromatic (CH) and quaternary carbon signals [4].
  • HMBC (Heteronuclear Multiple Bond Correlation): Correlates hydrogens to carbons over longer ranges (²JCH and ³JCH). This is crucial for linking the isobutyl group to the aromatic ring and for assigning the quaternary carbons [4].

Key Takeaways for Researchers

  • The provided ¹H NMR prediction table serves as a robust guide for assigning the spectrum of this compound. The aromatic region will show a characteristic meta-substituted pattern.
  • The -NH₂ protons are a key identifier and their chemical shift can be solvent-dependent.
  • For definitive structural confirmation in drug development, coupling the experimental data with computational predictions and 2D NMR experiments like COSY and HMBC is considered the gold standard.

References

Comprehensive Application Notes and Protocols for the Catalytic Hydrogenation of 3-Nitroisobutylbenzene

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Nitroarene Hydrogenation

Catalytic hydrogenation of nitroarenes is a pivotal transformation in the fine chemical and pharmaceutical industries, serving as the primary method for synthesizing aniline derivatives. These anilines are crucial building blocks for a wide range of active pharmaceutical ingredients (APIs), agrochemicals, polymers, and dyes [1] [2]. The hydrogenation of substituted nitroarenes, such as 3-nitroisobutylbenzene, presents a significant chemoselectivity challenge when other reducible functional groups (e.g., C=C, C=O, C≡N, or halogens) are present in the molecule [3] [2]. Traditional noble metal catalysts (e.g., Pt, Pd, Au), while active, often suffer from unsatisfactory selectivity and high cost, driving research into advanced non-noble metal and single-atom catalysts (SACs) [3] [2]. This document provides detailed application notes and standardized protocols for the catalytic hydrogenation of 3-nitroisobutylbenzene, leveraging the most recent advances in catalyst design and reaction engineering.

Catalyst Systems and Performance Data

The selection of an appropriate catalyst is paramount to achieving high activity and chemoselectivity. The following table summarizes performance data for state-of-the-art catalyst systems in nitrobenzene hydrogenation, which serves as a model for predicting behavior with 3-nitroisobutylbenzene.

Table 1: Performance of Advanced Catalysts in Nitrobenzene Hydrogenation

Catalyst Type Catalyst Formulation Turnover Frequency (TOF) [h⁻¹] Selectivity to Aniline Key Advantages Reference
Single-Atom (Co) Co1-N3P1 on N,P-doped C 6560 >99% Unprecedented activity; superior selectivity for functionalized nitroarenes [3]
Single-Atom (Co) Co1-N4 on N-doped C 109 >99% Baseline for N-coordinated SACs; demonstrates coordination environment impact [3]
Bimetallic Nanoparticle CuPd/SiO2 (Pd-enriched surface) Not Specified High Enhanced H₂ dissociation; unique reactivity at metal boundaries [2]
Gold Nanoparticle Au/TiO2 Not Specified High Adsorption via H-bonding with surface hydroxyls; minimal product displacement issues [4]
Gold Nanoparticle Au/Al2O3 Not Specified High Nitrobenzene and aniline compete for adsorption sites [4]

Application Notes on Catalyst Selection:

  • Co1-N3P1 SAC: This catalyst is highly recommended for the hydrogenation of sensitive nitroarenes due to its exceptional activity and robust chemoselectivity. The unsymmetrical Co1-N3P1 coordination site increases electron density on the Co atom, facilitating H₂ dissociation [3].
  • Bimetallic CuPd/SiO2: This catalyst is particularly useful when a non-noble metal base is required, with palladium providing efficient H₂ activation sites. The surface-enriched Pd design offers a cost-effective and selective alternative [2].
  • Support Considerations: The choice of support (e.g., TiO₂ vs. Al₂O₃) influences adsorption characteristics. On TiO₂, aniline (the product) remains strongly adsorbed, blocking sites for nitrobenzene in subsequent cycles. On Al₂O₃, nitrobenzene can displace aniline, leading to different reaction kinetics and potential competition [4].

Predictive Modeling for Reaction Condition Optimization

Selecting optimal reaction conditions (catalyst, solvent, temperature, pressure) is a complex, multi-parameter challenge. Artificial intelligence models trained on large reaction datasets can rank condition combinations by their likelihood of success.

Table 2: Performance Metrics of Predictive Models for Hydrogenation Conditions

Predictive Model TOP-1 Accuracy TOP-5 Accuracy Key Features and Limitations
Likelihood Ranking Model (LRM) 73% ~85% (est.) A feed-forward neural network that ranks full condition sets; best overall performance [5].
k-Nearest Neighbors (kNN) ~63-65% ~81% (est.) Ranks conditions based on similarity to known reactions; reflects human chemist reasoning [5].
Recurrent Neural Network (RecNN) 54% ~67% (est.) Predicts condition components (catalyst, solvent, etc.) recurrently; performance is good but below LRM and kNN [5].
ASKOS Model 17% ~30% (est.) Trained on a very broad dataset (not just hydrogenation); tends to predict "no catalyst," making it less suitable for this specific reaction [5].

Protocol for Using Predictive Models:

  • Input: Define the target transformation using a standardized reaction representation, such as the Condensed Graph of Reaction (CGR) [5].
  • Model Query: Submit the query to the Likelihood Ranking Model (LRM), which is specifically trained on a dataset of ~42,000 hydrogenation reactions.
  • Output Analysis: The model returns a ranked list of suggested condition sets, including catalyst, solvent, additive, temperature, and pressure. The top 5 predictions should be considered for experimental validation.
  • Experimental Validation: The predicted conditions serve as a high-quality starting point, requiring laboratory verification. For the hydrogenation of 3-nitroisobutylbenzene, the model will likely suggest conditions involving palladium on carbon at medium temperature and low to medium pressure with high probability [5].

Experimental Protocol: Hydrogenation of 3-Nitroisobutylbenzene

Materials and Equipment
  • Reactant: 3-Nitroisobutylbenzene
  • Catalyst: Co1/NPC SAC (or Pd/C/CuPd/SiO2 for comparison)
  • Solvent: Anhydrous dioxane, methanol, or other appropriate solvent.
  • Gas: Hydrogen (H₂, high purity, 1-10 bar pressure)
  • Reactor: Continuous-flow reactor system OR traditional batch reactor.
  • Analytical: GC-MS, HPLC, or NMR for conversion and selectivity analysis.
Detailed Procedure

The following workflow diagram outlines the two primary methods for conducting this hydrogenation reaction.

Start Start: Reaction Setup ReactorChoice Reactor System Selection Start->ReactorChoice Batch Batch Reactor Protocol ReactorChoice->Batch Traditional Flow Continuous-Flow Protocol ReactorChoice->Flow Advanced CatLoading Load Reactant, Catalyst, and Solvent into Reactor Batch->CatLoading Pump Pump Reactant/Catalyst Slurry and H₂ Flow->Pump Purge Purge with Inert Gas (e.g., N₂) CatLoading->Purge Pressurize Pressurize with H₂ (1-10 bar) Purge->Pressurize HeatStir Heat and Stir (25-100 °C) Pressurize->HeatStir Monitor Monitor Reaction (Sampling/TLC) HeatStir->Monitor End End: Work-up & Analysis Monitor->End Reaction Complete FlowReactor Flow Reactor (Coil or Packed Bed) Pump->FlowReactor HeatFlow Precise Temperature Control (25-100 °C) FlowReactor->HeatFlow Collect Collect Product Stream HeatFlow->Collect Collect->End

Procedure Notes:

  • Catalyst Activation: Some catalysts (e.g., Co1/NPC) may require pre-reduction in an H₂ flow at elevated temperatures (e.g., 350 °C for 2 hours) prior to reaction [3] [2].
  • In-situ Monitoring: In a batch setup, the reaction can be monitored by tracking H₂ uptake or by periodic sampling for GC/HPLC analysis. In flow, the system reaches a steady state, and the output is continuously analyzed.
  • Safety: Always conduct high-pressure H₂ reactions in a properly ventilated fume hood with reactors placed behind a blast shield.
Reaction Work-up and Product Isolation
  • Reaction Quenching: Once the reaction is complete (no more H₂ consumption or by analysis), cool the reactor to room temperature and carefully release the excess pressure.
  • Catalyst Removal: Separate the catalyst from the reaction mixture by filtration (for batch) or simply by collection (in flow). For batch, wash the solid catalyst with the reaction solvent.
  • Solvent Evaporation: Combine the filtrate and washes, and remove the volatile solvent under reduced pressure using a rotary evaporator.
  • Product Purification: Purify the crude product, containing 3-aminoisobutylbenzene, by flash chromatography (silica gel, hexane/ethyl acetate gradient) or distillation to obtain the pure aniline derivative.
  • Analysis: Confirm the identity and purity of the product by ¹H NMR, ¹³C NMR, and GC-MS or HPLC. Determine conversion and selectivity by comparing the integrated signals of the starting material, product, and any intermediates or by-products.

Mechanism and In-situ Monitoring

Understanding the reaction mechanism is key to optimizing selectivity. The pathway differs significantly between noble and non-noble metal catalysts, as shown in the following diagram.

NB Nitrobenzene (R-NO₂) NSB Nitrosobenzene (R-NO) NB->NSB N-O Bond Dissociation PHA Phenylhydroxylamine (R-NHOH) NB->PHA Direct H-Attack NSB->PHA H-Attack AN Aniline (R-NH₂) PHA->AN PHA->AN NB_H Noble Metal (Pd, Pt) Pathway NB_NN Non-Noble Metal (Ni, Co) Pathway

Application Notes on Mechanism:

  • On non-noble metals like Ni or Co (and potentially the Co1-N3P1 SAC), the high oxophilicity of the metal surface favors direct N-O bond cleavage, making nitrosobenzene the first intermediate [2].
  • On noble metals like Pd or Pt, the dissociation of N-O bonds is more difficult. The initial step involves a hydrogen attack to form the phenylhydroxylamine intermediate directly [2].
  • In-situ IR Spectroscopy can be used to monitor these intermediates. Key adsorption bands to track include those for the nitro group (~1350 and ~1550 cm⁻¹), and the emergence of bands for nitroso or hydroxylamine species [4] [2]. This technique can also reveal competitive adsorption between the reactant (3-nitroisobutylbenzene) and the product on the catalyst surface, which is highly dependent on the support material [4].

Troubleshooting and Best Practices

  • Low Conversion: This can be due to low catalyst activity, insufficient H₂ pressure, or low temperature. Ensure the catalyst is properly activated and consider increasing the reaction temperature or H₂ pressure within safe limits.
  • Poor Selectivity: The formation of by-products like azoxy or azo compounds from condensation reactions can occur. This is often a sign of an inappropriate catalyst or the accumulation of intermediates. Using the recommended Co1-N3P1 SAC can mitigate this [3]. Ensuring good H₂ availability can also suppress condensation pathways.
  • Catalyst Deactivation: This can result from fouling, sintering, or poisoning. The single-atom structure in SACs is particularly stable, but ensuring the support has a high surface area and that the reaction mixture is free of catalyst poisons (e.g., heavy metals, certain sulfur compounds) is crucial for longevity [3].

Conclusion

The catalytic hydrogenation of 3-nitroisobutylbenzene to 3-aminoisobutylbenzene can be achieved with high efficiency and selectivity using modern catalyst systems. The Co1-N3P1 single-atom catalyst represents a breakthrough, offering unparalleled activity and chemoselectivity. Furthermore, the adoption of predictive models (LRM) and continuous-flow methodologies can significantly accelerate process development, making the synthesis safer, more efficient, and more controllable. The provided protocols and mechanistic insights offer researchers a solid foundation for the successful implementation of this critical transformation in pharmaceutical and fine chemical synthesis.

References

3-Isobutylaniline pyflubumide acaricide intermediate

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile of 3-Isobutylaniline

This compound is a critical aromatic amine intermediate in organic synthesis, particularly valued in the development of advanced agrochemicals.

Table 1: Chemical and Physical Properties of this compound [1] [2]

Property Value / Description
CAS Registry Number 131826-11-4
IUPAC Name 3-(2-Methylpropyl)aniline
Molecular Formula C₁₀H₁₅N
Molecular Weight 149.23 g/mol
Physical Description Liquid
Boiling Point 245.7 ± 9.0 °C (Predicted)
Density 0.944 ± 0.06 g/cm³ (Predicted)
pKa 4.60 ± 0.10 (Predicted)
Storage Conditions Store under inert gas (nitrogen or argon) at 2–8 °C

Primary Application: Synthesis of Pyflubumide

The principal application of this compound is in the multi-step synthesis of the acaricide pyflubumide (NNI-0711). Pyflubumide is a novel carboxanilide discovered and developed by Nihon Nohyaku Co., Ltd. It is highly effective against spider mites, including strains resistant to other acaricides, and is known for its low toxicity to beneficial arthropods, making it suitable for Integrated Pest Management (IPM) programs [3] [4] [5]. The role of this compound as a key building block in this synthesis is outlined below.

G Start Start: this compound (CAS: 131826-11-4) Step1 Step 1: Radical Reaction with Heptafluoroisopropyliodine Start->Step1 Int1 Intermediate 6 (Heptafluoroisopropyl derivative) Step1->Int1 Step2 Step 2: Nucleophilic Substitution with Sodium Methoxide Int1->Step2 Int2 Aniline 7 (Methoxyhexafluoroisopropyl derivative) Step2->Int2 Step3 Step 3: Amidation with 1,3,5-Trimethylpyrazole-4-carbonyl chloride Int2->Step3 Int3 Carboxanilide 9 Step3->Int3 Step4 Step 4: Acylation with Isobutyryl Chloride Int3->Step4 End Final Product: Pyflubumide Step4->End

Diagram 1: Synthetic pathway of pyflubumide using this compound as a key starting material.

Detailed Experimental Protocol for Pyflubumide Synthesis

The following protocol is adapted from published synthetic procedures [3] [5].

Objective: To synthesize pyflubumide from the intermediate aniline 7, which is itself derived from this compound.

Materials:

  • Aniline 7: 3-Isobutyl-4'-[2,2,2-trifluoro-1-methoxy-1-(trifluoromethyl)ethyl]aniline (synthesized from this compound) [3].
  • 1,3,5-Trimethylpyrazole-4-carboxylic acid
  • Thionyl chloride (SOCl₂)
  • Sodium bicarbonate (NaHCO₃)
  • Sodium hydride (NaH), 60% dispersion in mineral oil
  • Isobutyryl chloride
  • Solvents: Toluene, ethyl acetate, tetrahydrofuran (THF)
  • Equipment: Round-bottom flasks, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator, silica gel for column chromatography.

Procedure:

  • Synthesis of Carboxanilide Intermediate (9):

    • In a round-bottom flask, suspend 1,3,5-trimethylpyrazole-4-carboxylic acid (18.48 g, 120 mmol) and a catalytic amount of DMF (600 mg) in toluene (60 mL).
    • Add thionyl chloride (17.48 g, 144 mmol) dropwise. Attach a reflux condenser and reflux the mixture for 2 hours.
    • Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acid chloride, which is used directly in the next step.
    • In a separate flask, prepare a suspension of aniline 7 (32.9 g, 0.1 mol) and sodium bicarbonate (13.1 g, 0.15 mol) in ethyl acetate (180 mL).
    • Add the crude acid chloride to the stirring suspension of aniline 7. Heat the mixture to 50°C and stir for 3 hours.
    • After completion, dilute the mixture with THF (400 mL) and transfer to a separatory funnel. Wash the organic layer with water (100 mL) and dry over anhydrous magnesium sulfate.
    • Remove the solvents under reduced pressure. Wash the resulting residue with a mixed solvent of ethyl acetate (20 mL) and hexane (40 mL) to yield the intermediate carboxanilide 9 as a solid. (Reported yield: ~81%) [5].
  • Synthesis of Pyflubumide:

    • Dissolve carboxanilide 9 (33.5 g, 72 mmol) in dry THF (350 mL) in a round-bottom flask.
    • Slowly add 60% sodium hydride (3.6 g, 90 mmol) to the stirring solution at room temperature. Continue stirring for 15 minutes.
    • Add isobutyryl chloride (9.8 g, 92 mmol) dropwise to the reaction mixture. Stir at room temperature for 3 hours.
    • Quench the reaction by adding ethyl acetate (400 mL) and wash the organic phase with water (200 mL).
    • Dry the organic layer over anhydrous magnesium sulfate and concentrate it using a rotary evaporator.
    • Purify the crude product by silica gel column chromatography to obtain pyflubumide as a white powder. (Reported yield: ~68%) [5].

Characterization of Pyflubumide:

  • Appearance: White powder [3]
  • Melting Point: 86°C [3]
  • Water Solubility: 0.27 mg/L at 20°C [3]
  • Partition Coefficient (log Po/w): 5.34 at 25°C [3]
  • ¹H NMR (DMSO-d₆): δ 7.45 (d, 1H), 7.25 (dd, 1H), 7.15 (d, 1H), 3.61 (s, 3H), 3.41 (s, 3H), 2.94 (m, 1H), 2.83 (d, 1H), 2.30 (s, 3H), 2.11 (s, 3H), 1.95 (m, 1H), 1.16 (d, 6H), 0.68 (d, 6H) [5].

Biological Activity of the Final Product, Pyflubumide

Pyflubumide is a mitochondrial complex II inhibitor, classified in the IRAC MoA subgroup 25B. It is a pro-pesticide, where the N-isobutyryl group is metabolically removed to release the active carboxanilide compound [3] [4].

Table 2: Acaricidal and Insecticidal Spectrum of Pyflubumide [3]

Order Common Name Test Stage LC₅₀ (mg a.i./L)
Acarina Two-spotted spider mite Adult 1.2
Kanzawa spider mite Adult 1.9
Citrus red mite Adult 1.3
European red mite Adult 2.2
Pink citrus rust mite Adult, Larva >100
Broad mite Adult, Larva >100
Hemiptera Green peach aphid Adult, Larva >500
Thysanoptera Western flower thrips 1st Larva >500
Lepidoptera Common cutworm 3rd Larva >500

Table 3: Effects of Pyflubumide on Beneficial Arthropods [3]

Common Name Scientific Name Test Stage LC₃₀ (mg a.i./L)
Honey bee Apis mellifera Adult >200
Hornfaced bee Osmia cornifrons Adult >100
Predatory mite Phytoseiulus persimilis Egg >200
Predatory mite Amblyseius californicus Adult >100
Lady beetle Harmonia axyridis Larva >200

Safety and Handling Notes

  • This compound: According to its GHS classification, it carries the warning signal word "Warning" and has the hazard statements H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled). Precautions include wearing protective gloves and clothing (P280) and washing thoroughly after handling [1].
  • General Laboratory Practice: All synthetic procedures, particularly those involving reactive acid chlorides, strong bases (e.g., NaH), and toxic amines, must be conducted in a well-ventilated fume hood. Personnel should wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

Summary

This compound is a vital intermediate for synthesizing the novel acaricide pyflubumide. The established synthetic route is efficient and scalable, leading to a final product with a unique mode of action, high efficacy against resistant spider mites, and an excellent safety profile for beneficial insects. This makes pyflubumide, and by extension its key intermediate this compound, highly valuable for modern, sustainable agricultural practices.

References

industrial scale production 3-Isobutylaniline

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Applications

3-Isobutylaniline (CAS 131826-11-4) is a chemical intermediate of significant importance in the agrochemical industry. Its primary application is in the synthesis of the carboxanilide acaricide, Pyflubumide [1] [2]. This compound exhibits excellent activity against destructive mite species such as Tetranychus and Panonychus, which threaten agricultural and horticultural productivity [1]. The industrial demand for an efficient and scalable synthesis route for this compound is driven directly by the need to produce this effective crop protection agent.

Synthesis Protocols

Traditional methods for producing this compound, starting from isobutyrophenone, suffered from major industrial drawbacks. These pathways required hazardous nitration reactions that are difficult to control and involved inefficient stepwise reduction processes, making the overall manufacturing process inefficient and potentially dangerous [2]. The modern protocol outlined below overcomes these limitations.

Industrial-Scale Synthesis of this compound

This optimized two-step, one-pot protocol is based on a Mizoroki-Heck type reaction followed by hydrogenation, providing an industrially advantageous route [2].

Step 1: Palladium-Catalyzed Coupling Reaction

  • Reaction Setup: Charge a clean and dry reaction vessel equipped with a stirrer, temperature controller, and gas inlet with the following materials:
    • Reactant: 1-Bromo-3-nitrobenzene (1.0 equiv).
    • Catalyst System: Palladium catalyst (e.g., Palladium(0)/Carbon or Acetate Palladium(II)) and a phosphine-based ligand (e.g., 1,1'-Bis(diphenylphosphino)ferrocene (DPPF) or Tris(t-butyl)phosphine (P(t-Bu)₃)).
    • Base: An inorganic base such as sodium carbonate, potassium carbonate, or trisodium phosphate.
    • Solvent: A suitable organic solvent, for example, n-butyl acetate, 1,2-dimethoxyethane, or N,N-Dimethylformamide (DMF).
    • Additive: An auxiliary agent like tetrabutylammonium bromide or polyethylene glycol.
  • Alkene Introduction: Purge the system with an inert gas (e.g., nitrogen or argon) and then introduce Isobutene gas into the reaction mixture.
  • Reaction Conditions: Heat the mixture to a temperature between 80°C and 120°C with constant stirring. Monitor the reaction progress by TLC or HPLC until the starting material is largely consumed.
  • Intermediate: The reaction yields (3-Nitrophenyl)isobutene as the key intermediate [2].

Step 2: Direct Hydrogenation Without Isolation

  • System Setup: Without isolating the intermediate from Step 1, cool the reaction mixture.
  • Hydrogenation: Subject the crude mixture directly to a hydrogenation reaction using a catalyst, typically Palladium(0)/Carbon, under a hydrogen atmosphere [2].
  • Work-up: Upon reaction completion, filter the mixture to remove the catalyst. The filtrate containing the product can then be isolated through standard work-up procedures, such as extraction, washing, and concentration.
  • Yield: This streamlined process provides this compound in a high yield of approximately 93% (based on 1-bromo-3-nitrobenzene) [1].

Experimental Data and Workflow

The following diagram illustrates the logical workflow for the synthesis of this compound, connecting the reagents, reaction steps, and final product.

Start Start: 1-Bromo-3-nitrobenzene Step1 Step 1: Mizoroki-Heck Coupling Reaction Start->Step1 Reagents Reagents: • Isobutene • Pd Catalyst • Phosphine Ligand • Base • Solvent Reagents->Step1 Intermediate Intermediate: (3-Nitrophenyl)isobutene Step1->Intermediate Step2 Step 2: Catalytic Hydrogenation Intermediate->Step2 Product Product: This compound Step2->Product

Key Data and Comparative Analysis

The tables below summarize critical chemical properties and a comparison of the synthetic methods.

Table 1: Chemical and Physical Properties of this compound [1] [3] [4]

Property Value / Description
IUPAC Name 3-(2-methylpropyl)aniline
Boiling Point 245.7 ± 9.0 °C (Predicted)
Density 0.944 ± 0.06 g/cm³ (Predicted)
LogP 2.6 (Predicted)
Storage Under inert gas (nitrogen or Argon) at 2–8°C

Table 2: Comparative Analysis of Synthetic Methods

Feature Traditional Method (from Isobutyrophenone) Modern Protocol (via Mizoroki-Heck)
Key Steps Hazardous nitration followed by multiple separate reductions [2] Catalytic coupling with isobutene followed by in-situ hydrogenation [2]
Safety Poor; involves difficult-to-control nitration reaction [2] Improved; avoids highly exothermic and hazardous nitration [2]
Efficiency Low; requires multiple isolation steps [2] High; one-pot procedure with ~93% yield [1] [2]
Industrial Scalability Less favorable Highly favorable; uses scalable catalytic processes [2]

Safety and Handling

  • Storage: this compound should be stored under an inert gas (nitrogen or argon) and kept in a cool, dark place, sealed and dry at 2–8°C [1] [5].
  • Hazard Statements: The compound is associated with the GHS warning signal word. The hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) [1].
  • Precautionary Measures: Corresponding precautionary statements include P280 (Wear protective gloves/protective clothing/eye protection/face protection) and P301+P312 (IF SWALLOWED: Call a poison center or doctor/physician if you feel unwell) [1].

Concluding Remarks

The development of a one-pot synthesis for this compound via a palladium-catalyzed coupling reaction represents a significant advancement over older, less efficient methods. This protocol enhances safety by eliminating hazardous nitration chemistry, improves efficiency with high yield and a streamlined process, and demonstrates excellent scalability for industrial production. This makes it a superior and reliable method for supplying a critical intermediate for an important agrochemical.

References

Wolff-Kishner reduction m-aminophenyl isobutyl ketone

Author: Smolecule Technical Support Team. Date: February 2026

Theoretical Application Note

The Wolff-Kishner reduction is a fundamental reaction for the deoxygenation of aldehydes and ketones to methylene groups, but its classic conditions are unsuitable for base- and acid-sensitive substrates [1] [2]. This note outlines a strategic approach to reduce m-aminophenyl isobutyl ketone to 3-(isobutylmethyl)aniline, a valuable intermediate in pharmaceutical and organic synthesis.

Challenge: The free primary amino group in m-aminophenyl isobutyl ketone will not tolerate the harsh, strongly basic environment (e.g., KOH, >150 °C) of the standard Wolff-Kishner reaction or the acidic conditions of the alternative Clemmensen reduction [3] [2].

Strategy: A protection-deprotection strategy is required. The amino group must be protected with a suitable moiety that is stable to strong base before the reduction and can be cleanly removed afterward.

Proposed Synthetic Route:

  • Protection of the amino group.
  • Wolff-Kishner reduction of the protected ketone.
  • Deprotection to yield the final amine.

The workflow for this multi-step synthesis is as follows:

G Start m-Aminophenyl Isobutyl Ketone P1 Protection Step (e.g., Acetylation) Ac₂O, Pyridine Start->P1 Int1 Protected Ketone Intermediate P1->Int1 P2 Wolff-Kishner Reduction Hydrazine Hydrate, KOH Ethylene Glycol, 200°C Int1->P2 Int2 Protected Amine Intermediate P2->Int2 P3 Deprotection Step (e.g., Hydrolysis) Acid or Base Int2->P3 End Final Product: 3-(Isobutylmethyl)aniline P3->End

Detailed Experimental Protocol

This protocol assumes the use of an acetyl group for protection, a common and robust choice.

Part A: Protection of the Amine as an Acetamide

  • Reaction Setup: Charge a round-bottom flask with m-aminophenyl isobutyl ketone (1.0 equiv) and anhydrous pyridine (5-10 mL/g of substrate) under an inert atmosphere.
  • Acetylation: Cool the mixture to 0°C in an ice bath. Slowly add acetic anhydride (1.2 equiv) dropwise via syringe.
  • Reaction Completion: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring by TLC until the starting amine is consumed.
  • Workup: Carefully pour the reaction mixture into ice-cold 1M HCl with stirring. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
  • Isolation: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude acetamide-protected ketone.
  • Purification: Purify the product by recrystallization or flash chromatography.

Part B: Wolff-Kishner Reduction of the Protected Ketone

This protocol uses the reliable Huang-Minlon modification [4] [2].

  • Reaction Mixture: Combine the purified acetamide-protected ketone (1.0 equiv), 85% hydrazine hydrate (5-7 equiv), and potassium hydroxide (KOH, 3-5 equiv) in a high-boiling solvent like ethylene glycol or diethylene glycol (~10 mL/g of substrate) in a flask equipped with a condenser.
  • Hydrazone Formation: Reflux the mixture for 2-4 hours at ~130°C to form the hydrazone intermediate. Water produced in this step will be observed in the condenser.
  • Water Removal: Remove the condenser and fit the flask for distillation. Distill off water and excess hydrazine until the vapor temperature reaches ~200°C.
  • Reduction Step: Reflux the remaining reaction mixture vigorously at 200-210°C for 4-8 hours. The completion of the reaction can be monitored by TLC or the cessation of nitrogen gas evolution.
  • Workup: Allow the mixture to cool. Carefully dilute with water and extract the product into an organic solvent like ethyl acetate or diethyl ether (3x).
  • Isolation: Wash the combined organic extracts with water and brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the crude acetamide-protected amine.

Part C: Deprotection of the Acetamide

  • Hydrolysis: Dissolve the crude protected amine in methanol or ethanol. Add an aqueous solution of 2M sodium hydroxide or hydrochloric acid (excess, ~5-10 equiv). The choice of acid or base depends on the stability of the rest of the molecule.
  • Reaction Completion: Reflux the mixture until deprotection is complete, as monitored by TLC (typically 2-6 hours).
  • Workup and Isolation:
    • For basic hydrolysis: Cool, concentrate to remove most of the alcohol, dilute with water, and extract the free amine into an organic solvent like DCM or ethyl acetate.
    • For acidic hydrolysis: Cool, carefully basify the aqueous solution with NaOH to pH 10-12, and then extract the liberated free amine.
  • Purification: Dry the organic extracts and concentrate. Purify the final product, 3-(isobutylmethyl)aniline, by vacuum distillation or flash chromatography.

Comparison of Carbonyl Reduction Methods

The table below compares the Wolff-Kishner reduction with other common methods for reducing carbonyls to methylene groups, highlighting why the standard methods fail for the target molecule.

Method Reaction Conditions Compatibility with m-Aminophenyl Ketone Key Considerations
Wolff-Kishner (Standard) Strong base (KOH), high temp (200°C) [1] [3] Not Compatible The free -NH₂ group will be deprotonated or participate in side reactions under strong base.
Clemmensen Reduction Zn(Hg), concentrated HCl [1] [3] Not Compatible The free -NH₂ group will be protonated, forming a salt and potentially causing decomposition or side reactions in strong acid.

| Thioacetal Reduction (Raney Ni) | 1. HS-CH₂CH₂-SH, BF₃ 2. Raney Nickel [1] | More Promising | The conditions are near-neutral. The amino group may be compatible, but Raney Ni is a potent catalyst that could reduce other sensitive functionalities. |

Critical Considerations for Implementation

  • Analytical Monitoring: Use TLC, GC-MS, or LC-MS to monitor the reaction after each step (protection, reduction, deprotection) to ensure completeness and identify any side products.
  • Safety First: Hydrazine hydrate is highly toxic and potentially explosive. All operations must be conducted in a fume hood with appropriate personal protective equipment. Review its Material Safety Data Sheet (MSDS) thoroughly before use.
  • Alternative Protecting Groups: While acetyl is a common choice, other groups like Boc (tert-butoxycarbonyl) may be considered if they offer better stability or deprotection profiles for your specific downstream application.
  • Scale-Up Considerations: The exothermic nature of the protection step and the vigorous reflux in the reduction step require careful temperature control and appropriate reactor sizing for larger-scale synthesis.

References

Application Notes and Protocols for 3-Isobutylaniline in Agrochemical Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to 3-Isobutylaniline

This compound is a key chemical intermediate in the synthesis of advanced agrochemical compounds. Its specific structure, featuring an aniline ring substituted at the meta-position with an isobutyl group, makes it a valuable precursor for developing active ingredients with enhanced acaricidal activity and favorable physicochemical properties. The compound has garnered significant attention for its role in creating novel solutions against resistant pest populations, contributing to modern Integrated Pest Management (IPM) programs by providing effective control mechanisms while maintaining compatibility with beneficial arthropods [1] [2].

Agrochemical Applications

Primary Application: Acaricide Development

This compound serves as a critical intermediate in the synthesis of innovative carboxanilide acaricides, most notably pyflubumide (CAS: 926914-55-8). Pyflubumide represents the first acaricide in the carboxanilide chemical class and is classified as a novel inhibitor of mitochondrial complex II in the respiratory chain, according to the IRAC (Insecticide Resistance Action Committee) Mode of Action Classification Scheme (Subgroup 25B) [1].

This compound demonstrates exceptional efficacy against economically significant spider mite species, including:

  • Tetranychus urticae (Two-spotted spider mite)
  • Panonychus citri (Citrus red mite)
  • Panonychus ulmi (European red mite)

Spider mites are notorious for their rapid development of resistance to conventional acaricides, making the discovery of novel mode-of-action compounds like those derived from this compound particularly valuable for resistance management strategies [2].

Biological Performance Profile

Table 1: Acaricidal Spectrum of Pyflubumide (Derived from this compound) [1]

Target Pest Species Life Stage Tested LC₅₀ (mg a.i./L)
Two-spotted spider mite Adult 1.2
Kanzawa spider mite Adult 1.9
Citrus red mite Adult 1.3
European red mite Adult 2.2

The exceptional activity of pyflubumide against spider mites is complemented by its favorable safety profile toward non-target arthropods, making it particularly suitable for IPM programs where conservation of beneficial insects and mites is essential [1].

Table 2: Selectivity Profile for Beneficial Arthropods [1]

Beneficial Organism Common Name Test Stage LC₃₀ (mg a.i./L)
Apis mellifera Honey bee Adult >200
Phytoseiulus persimilis Predatory mite Egg >200
Amblyseius californicus Predatory mite Adult >100
Harmonia axyridis Lady beetle Larva >100

Structure-Activity Relationship (SAR) Rationale

The strategic value of this compound in agrochemical design is underscored by its optimal steric and lipophilic properties. During the optimization process that led to pyflubumide, researchers discovered that the 3-isobutyl substitution pattern on the anilino moiety provided the ideal balance of biological efficacy and synthetic accessibility [1] [2].

Key SAR findings include:

  • Spatial Configuration: The meta-positioning of the isobutyl group on the aniline ring creates optimal spatial configuration for target site interaction
  • Lipophilicity Modulation: The branched-chain isobutyl group contributes favorable lipophilicity parameters for cuticular penetration and translocation
  • Stereochemical Simplicity: Unlike 2-position substituents that often create chiral centers, the 3-isobutyl substitution maintains molecular symmetry, simplifying industrial synthesis
  • Metabolic Stability: The isobutyl group provides enhanced resistance to oxidative degradation compared to linear alkyl chains

The following diagram illustrates the structure-activity relationship optimization pathway that established this compound as the optimal intermediate:

G Start Lead Compound Discovery SAR Structure-Activity Relationship Study Start->SAR AcidMoisty Acid Moisty Optimization: 1,3,5-Trimethylpyrazole SAR->AcidMoisty AnilineMoisty Aniline Moisty Optimization SAR->AnilineMoisty Position2 2'-Position Substituents: 1,3-Dimethylbutyl AnilineMoisty->Position2 Position3 3'-Position Substituents: 3-Isobutyl AnilineMoisty->Position3 Advantage Advantage: No Chiral Center Economical Synthesis Position3->Advantage Manufacturing Fluoroalkyl Fluoroalkyl Group Optimization Advantage->Fluoroalkyl Final Pyflubumide Selection Fluoroalkyl->Final

Synthetic Protocols

Industrial Synthesis of this compound

The industrial production of this compound has been optimized for cost-efficiency and scalability, as documented in patent literature [3]. The improved method addresses limitations of earlier synthetic routes that suffered from poor efficiency and difficult reaction control.

Patent Method (JP2017014131A): [3]

  • Reaction Type: Palladium-catalyzed coupling followed by hydrogenation
  • Starting Material: Nitrobromobenzenes (more economical than iodo compounds)
  • Coupling Agent: Isobutene
  • Catalyst System: Palladium catalyst with phosphine-based ligands
  • Key Additives: Phosphine ligands (DPPPF, P(t-Bu)₃), bases (carbonate, phosphate), and auxiliaries (PEG, TBAB)
  • Solvent Systems: n-Butyl acetate, 1,2-dimethoxyethane, or DMF
  • Reaction Sequence:
    • Mizoroki-Heck type coupling of nitrobromobenzene with isobutene
    • Direct hydrogenation of the coupled product without isolation
    • Recovery of this compound

This streamlined process represents a significant advancement over previous methods that required multiple nitration and reduction steps with poor controllability [3].

Process Optimization Parameters

Table 3: Optimal Reaction Conditions for this compound Synthesis [3]

Parameter Optimal Conditions Alternatives
Palladium Catalyst Pd(0)/C Palladium(II) acetate, Allyl[1,3-bis(mesityl)imidazol-2-ylidene]chloropalladium
Phosphine Ligand 1,1'-Bis(diphenylphosphino)ferrocene (DPPPF) 1,4-Bis(diphenylphosphino)butane, Tri(t-butyl)phosphine (P(t-Bu)₃)
Base Sodium carbonate Potassium carbonate, Trisodium phosphate, N,N-Dicyclohexylmethylamine
Solvent n-Butyl acetate 1,2-Dimethoxyethane, N,N-Dimethylformamide
Auxiliary Agent Polyethylene glycol 1,8-Bis(dimethylamino)naphthalene, Tetrabutylammonium bromide
Protocol for Pyflubumide Synthesis from this compound

The conversion of this compound to the advanced acaricide pyflubumide involves a multi-step synthesis [2]:

Step 1: Heptafluoroisopropyl Incorporation

  • Reaction: Radical addition of heptafluoroisopropyliodine to this compound
  • Product: Heptafluoroisopropyl derivative (Intermediate 6)
  • Modification: Benzylic fluorines converted to methoxy group using sodium methoxide
  • Output: Aniline intermediate 7

Step 2: Carboxanilide Formation

  • Reagents: 1,3,5-Trimethylpyrazole-4-carboxylic acid chloride (from SOCl₂ treatment)
  • Conditions: Sodium bicarbonate base, ethyl acetate solvent, 50°C for 3 hours
  • Product: Carboxanilide intermediate 9
  • Yield: ~81% after purification

Step 3: Final Acylation

  • Reagents: Isobutyryl chloride
  • Conditions: Sodium hydride base, THF solvent, room temperature, 3 hours
  • Product: Pyflubumide
  • Yield: ~68% after silica gel chromatography

The complete experimental workflow for synthesizing and testing pyflubumide from this compound is illustrated below:

G Start This compound (Starting Material) Step1 Step 1: Heptafluoroisopropyl Incorporation Start->Step1 Step2 Step 2: Methoxy Substitution (Sodium Methoxide) Step1->Step2 Intermediate Aniline Intermediate Step2->Intermediate Step3 Step 3: Amidation (1,3,5-Trimethylpyrazole-4-carbonyl chloride) Carboxanilide Carboxanilide Intermediate Step3->Carboxanilide Step4 Step 4: Acylation (Isobutyryl chloride) Pyflubumide Pyflubumide (Final Compound) Step4->Pyflubumide Intermediate->Step3 Carboxanilide->Step4 Bioassay Biological Assay Leaf Disk Method Pyflubumide->Bioassay

Experimental Bioassay Protocols

Leaf Disk Acaricidal Activity Assay

This standardized protocol evaluates the efficacy of this compound-derived compounds against spider mites [2]:

Test Organisms:

  • Tetranychus urticae (Two-spotted spider mite)
  • Panonychus citri (Citrus red mite)
  • Maintained in continuous culture for >30 years without acaricide exposure

Materials Preparation:

  • Leaf Disks: 2 cm diameter disks from kidney bean (Phaseolus vulgaris) or citrus (Citrus unshiu) leaves
  • Test Solution: Prepare 100 g a.i./L EC formulation, dilute to concentrations (300, 100, 30, 10, 3, 1 mg a.i./L) with water containing wetting agent (Mai-Rinoh, 0.1 mL/L)
  • Control: Water with wetting agent only

Application Procedure:

  • Place leaf disks on moistened filter paper in Petri dishes
  • Transfer 10 adult female spider mites to each disk
  • Spray test solution using precision spray tower (equivalent to 500 L/ha)
  • Maintain treated mites at 25±1°C, 60-70% RH, 16:8 (L:D) photoperiod

Assessment and Data Analysis:

  • Count surviving mites 48 hours after treatment
  • Calculate corrected mortality percentage: Corrected Mortality (%) = [(Nc - Nt) / Nc] × 100 Where Nc = survival in control, Nt = survival in treatment
  • Determine LC₅₀ values using statistical probit analysis
Safety Profile Assessment

The environmental compatibility of this compound-derived acaricides is evaluated against beneficial species using similar protocols with adapted exposure methods and assessment criteria specific to each non-target organism [1].

Regulatory and Environmental Considerations

Agrochemicals derived from this compound must comply with increasingly stringent regulatory frameworks governing chemical registration, labeling requirements, and environmental safety profiles [4] [5]. The industry trend toward green chemistry principles and sustainable manufacturing aligns with the advantageous synthetic pathway of this compound intermediates, which utilize more atom-economical processes with reduced hazardous waste generation [4] [3].

The favulatory toxicological and ecotoxicological profile of pyflubumide, as demonstrated by its selectivity toward beneficial arthropods, positions this compound-derived compounds as valuable tools for sustainable agriculture and IPM programs [1].

Conclusion

This compound represents a strategically important intermediate in modern agrochemical discovery, particularly in the development of next-generation acaricides with novel modes of action. The well-defined structure-activity relationship, optimized synthetic protocols, and comprehensive biological evaluation methods provide researchers with a solid foundation for exploring additional derivatives based on this chemical scaffold. The continued investigation of this compound chemistry holds promise for addressing evolving challenges in pest management, particularly against resistant populations, while maintaining environmental stewardship through selective toxicity profiles.

References

palladium catalyst selection Mizoroki-Heck isobutylaniline

Author: Smolecule Technical Support Team. Date: February 2026

Catalyst Systems for Isobutylaniline Synthesis

For the specific synthesis of 3-isobutylaniline, a key intermediate for agrochemicals, a patent details a successful catalyst system [1].

The table below summarizes the effective components as described in the patent:

Component Recommended Options
Palladium Catalyst Palladium(0) on carbon (Pd/C), Palladium(II) acetate (Pd(OAc)₂, Allyl[1,3-bis(mesityl)imidazol-2-ylidene]chloropalladium [1]
Phosphine Ligands 1,1'-Bis(diphenylphosphino)ferrocene (DPPF), Tris(t-butyl)phosphine (P(t-Bu)₃) [1]
Base Sodium carbonate (Na₂CO₃), Potassium phosphate (K₃PO₄), N,N-Dicyclohexylmethylamine [1]
Solvent n-Butyl acetate, 1,2-Dimethoxyethane, N,N-Dimethylformamide (DMF) [1]
Additives 1,8-Bis(dimethylamino)naphthalene, Tetrabutylammonium bromide (TBAB), Polyethylene glycol [1]

A general, high-performance catalyst for standard Heck reactions with aryl bromides is Dichloro{bis[1,1',1"-(phosphinetriyl)tripiperidine]}palladium. This complex is air-stable, cheap to synthesize, and highly active at 100 °C, allowing for low catalyst loadings [2].

Troubleshooting Common Experimental Issues

Here are common challenges and solutions based on the Heck reaction mechanism [3] [4]:

| Problem | Possible Causes & Solutions | | :--- | :--- | | Low/No Conversion |

  • Cause: Inefficient generation of active Pd(0) species.
  • Solution: Ensure proper catalyst pre-activation. Use a phosphine ligand (e.g., PPh₃) to reduce Pd(II) precursors to Pd(0) in situ [4].
| | Low Selectivity |
  • Cause (Regioselectivity): With neutral Pd complexes, sterics guide the aryl group to the less substituted alkene carbon. Electronic factors dominate with cationic Pd complexes [4].
  • Solution: Select ligands and leaving groups (e.g., triflates promote cationic pathways) to control selectivity [4].
| | Alkene Isomerization |
  • Cause: The Pd—H species can re-insert into the product, causing double-bond migration [4].
  • Solution: Add silver salts (e.g., Ag₂CO₃) or use bulky bases to sequester the palladium hydride and prevent isomerization [4].
| | Handling Difficult Substrates |
  • Unactivated Alkyl Chlorides: A major challenge due to strong C–Cl bonds. A recent advance uses photoinduced Pd catalysis with Pd(PPh₃)₄ to activate even tertiary alkyl chlorides under mild conditions [5].
|

Standard Experimental Protocol

The following workflow, based on the catalyst from [2], outlines a general procedure for a Heck reaction at a 10 mmol scale.

G Start Reaction Setup Step1 Charge flask with aryl halide, alkene, base, and solvent Start->Step1 Step2 Add palladium catalyst and phosphine ligand Step1->Step2 Step3 Heat reaction mixture at 100 °C with stirring Step2->Step3 Step4 Monitor reaction by TLC or GC-MS Step3->Step4 Step5 Cool and concentrate reaction mixture Step4->Step5 Step6 Purify product (column chromatography) Step5->Step6 End Isolated coupled product Step6->End

Key details for the protocol:

  • Catalyst: Dichloro{bis[1,1',1"-(phosphinetriyl)tripiperidine]}palladium (0.5-1 mol%) [2].
  • Base: Triethylamine or inorganic bases like potassium carbonate [3] [6].
  • Work-up: The specified catalyst decomposes upon aqueous work-up with acid, forming phosphonates, piperidinium salts, and insoluble Pd residues for easy separation [2].

FAQ for the Heck Reaction

Q1: What is the role of the base in the Heck reaction? The base is crucial for regenerating the active Pd(0) catalyst. It neutralizes the acid (HX) produced during the final reductive elimination step, preventing the formation of inactive Pd(II) species and allowing the catalytic cycle to continue [3] [4].

Q2: Why is my reaction slow with aryl chlorides? Aryl chlorides are less reactive due to their stronger C–Cl bond compared to aryl bromides or iodides, making the oxidative addition step to Pd(0) slower. Using electron-rich, bulky phosphine ligands (e.g., tri-tert-butylphosphine) can significantly enhance the reaction rate for these challenging substrates [3].

Q3: Are there greener alternatives for the solvents? Yes, recent research suggests that organic cyclic carbonates (e.g., ethylene carbonate) can be effective, greener substitutes for traditional dipolar aprotic solvents like DMF, which are more toxic [4].

References

troubleshooting low yield isobutene coupling reaction

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Common Issues in Isobutene Reactions

Here are some frequent challenges and their potential solutions, compiled from recent research:

Problem Area Specific Issue Possible Cause & Diagnostic Tips Proposed Solution
Reaction Equilibrium Low conversion of feedstocks Reaction is equilibrium-limited and favors reactants at high temperature [1] Operate at higher temperature and lower pressure to shift equilibrium [1]; Use H₂-rich feed for isosynthesis [2]
Catalyst Performance Low selectivity to isobutene; rapid deactivation C-C bond cracking on Ni sites; Coke deposition blocking active sites [1] Switch to selective catalysts like Cs-modified Ni₂P; Add alkali promoters (e.g., Cs) to reduce acidity/coke [1]
Side Reactions Formation of undesired byproducts Complex network of side reactions (alkylation, oligomerization, cracking) [3] [4] Optimize reaction conditions (T, P) to disfavor side pathways; Control feed purity and i-C4/C4= ratio in alkylation [3] [4]

Essential Analytical Methods for Reaction Diagnosis

Accurately diagnosing the issue requires precise analysis of your reaction products. The following established protocol can help you identify where your yield is being lost.

Protocol: Qualitative and Quantitative Analysis of Reaction Products using CGC [3] [4]

This method is highly recommended for identifying and quantifying the complex mixture of products and byproducts in coupling reactions, which is crucial for troubleshooting low yields.

  • Sample Preparation: Prepare your liquid reaction sample (alkylates) by diluting with a suitable solvent if necessary.
  • Instrument Setup:
    • Instrument: Capillary Gas Chromatograph (CGC) equipped with a Flame Ionization Detector (FID) and/or a Mass Spectrometry-Data System (MS-DS).
    • Injector & Detector Temperature: 250°C.
    • Injection Volume: 1 µL, in split mode (1:80).
    • Carrier Gas Pressure: 0.12 MPa (e.g., Helium or Hydrogen).
    • Oven Program: Use a temperature ramp for optimal separation. A starting point is 40°C (hold), then ramp at 5-10°C/min to 250°C [3] [4].
  • Execution:
    • Qualitative Analysis (CGC-MS-DS): Use the MS library to identify the volatile components in your sample. One study identified 79 volatile substances in a similar C4 alkylation system [3] [4].
    • Quantitative Analysis (CGC-FID): Use the peak area normalization method for quantification. The FID response for hydrocarbons with similar structures is very close, making this an accurate method [4].
  • Data Analysis:
    • Calculate the selectivity towards your target product (e.g., isobutene or its coupling products like TMPs) versus all other identified byproducts.
    • Track how the concentrations of key components change over reaction time to infer the reaction pathway and pinpoint where undesired side reactions are dominating.

Diagnostic Workflow for Low Yield

The following flowchart outlines a systematic approach to diagnose the root cause of low isobutene coupling yield.

isobutene_troubleshooting start Low Isobutene Coupling Yield step1 Measure Conversion & Selectivity start->step1 step2 Is feedstock conversion low? step1->step2 step3 Is target product selectivity low? step2->step3 No step4 Problem: Reaction Equilibrium step2->step4 Yes step5 Problem: Side Reactions step3->step5 Yes step6 Problem: Catalyst Performance step3->step6 No sol1 Solution: Increase temperature, reduce pressure [2] [1] step4->sol1 sol2 Solution: Analyze byproducts (CGC-MS), optimize feed ratio & conditions [3] [4] step5->sol2 sol3 Solution: Evaluate catalyst system, consider Cs-Ni₂P or promoted catalysts [1] step6->sol3

Key Takeaways for Optimization

Based on the research, here are the most critical levers to pull for improving your isobutene coupling yield:

  • Master the Thermodynamics: For equilibrium-limited reactions like dehydrogenation, higher temperature and lower pressure are your primary tools to push the equilibrium toward more product [1].
  • Choose and Tune Your Catalyst: The catalyst is key to steering the reaction. Ni-based catalysts are active but non-selective; switching to a system like Cs-Ni₂P/AC can dramatically suppress cracking side reactions and improve selectivity and stability [1].
  • Profile Your Byproducts: You cannot fix an unknown problem. Using CGC-MS/FID to get a complete picture of all reaction products is essential for identifying which side reactions are consuming your feedstock and target products [3] [4].

References

Pd/C catalyst chemoselectivity nitro group reduction

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • Is Pd/C chemoselective for nitro group reduction? Yes, catalytic hydrogenation with Pd/C is a common and often preferred method for reducing aromatic and aliphatic nitro groups to amines [1]. Its selectivity can be superior to other reagents like lithium aluminum hydride (LiAlH₄), which is not suitable for aromatic nitro compounds [1].

  • What are the main selectivity challenges? The primary challenge is that Pd/C can also reduce other sensitive functionalities in the molecule. Competition can occur from alkenes, alkynes, aldehydes, ketones, and other reducible groups. The selectivity depends heavily on the reaction conditions and the specific substrate [2] [1].

  • How can I improve chemoselectivity? Selectivity can be tuned by adjusting several parameters [3]:

    • Catalyst Modifiers: Using additives like acidic (e.g., H₂SO₄) or basic agents can steer the reaction pathway.
    • Solvent Systems: A mixture of immiscible solvents (e.g., water/dichloromethane) can enhance selectivity for certain substrates.
    • Reaction Conditions: Controlling temperature, hydrogen pressure, and catalyst amount is crucial.

Chemoselectivity Overview & Troubleshooting

The table below summarizes the behavior of common functional groups under Pd/C hydrogenation conditions and suggests alternatives for selective nitro reduction.

Functional Group Susceptibility to Pd/C H₂ Potential Interference Alternative Methods for Selective Nitro Reduction
Alkene/Alkyne [2] High Yes, reduced to alkanes. Iron (Fe) with AcOH [1]; Zn with AcOH [1]; SnCl₂ [1].
Aromatic Ketone/Aldehyde [2] Low Typically survives, but can be reduced under forcing conditions. Fe with water under mechanochemical conditions [4].
Halide (Aromatic) [1] Moderate Dehalogenation can occur (less with Raney Ni). Raney Nickel [1]; Sodium Sulfide (Na₂S) [1].
Nitrile [3] High Can be reduced to a primary amine. Tuning Pd/C conditions with acidic additives [3].
Ester [4] Low Typically remains intact. Fe with water under mechanochemical conditions [4].
Benzyl / Allyl Protecting Groups [4] High Hydrogenolysis can occur (cleavage of C-O or C-N bonds). Fe with water under mechanochemical conditions [4].

Detailed Experimental Protocols

Standard Nitro Reduction with Pd/C [1]

A typical small-scale hydrogenation is performed by adding commercially available Pd/C (5-10% by weight) to a solution of the nitroarene in a suitable solvent under an inert atmosphere. Hydrogen gas is introduced (often via a balloon at 1-4 atm), and the mixture is stirred vigorously. After completion, the catalyst is removed by filtration. Caution: Avoid exposing the dry, hydrogenated catalyst to air as it may ignite [2].

Tuning Nitrile vs. Heteroaromatic Ring Hydrogenation [3]

For substrates like pyridinecarbonitriles, the product can be directed toward either (aminomethyl)pyridine or (aminomethyl)piperidine:

  • To obtain the pyridylmethylamine: Hydrogenation over 10% Pd/C can be fine-tuned using an acidic additive (H₂SO₄) in a mixture of immiscible solvents (e.g., water/dichloromethane). Mild conditions (30–50 °C, 6 bar H₂) are effective.
  • To obtain the piperidylmethylamine: Adjusting the amount of acidic additive allows for further hydrogenation of the pyridine ring in addition to the nitrile group.
Sustainable Nitro Reduction with Fe/H₂O [4]

A green alternative uses inexpensive iron powder and water under mechanochemical conditions in a ball mill.

  • Charge a stainless-steel jar with nitroarene, iron powder (~200 mesh, 3.0 equivalents), and water (2 mL/g of nitroarene).
  • Grind using a ball mill (e.g., with one 10 mm ball) at 30 Hz for 4-6 hours.
  • Work-up and isolate the aniline product. This method is highly selective and tolerates esters, aldehydes, amides, and halogens.

Workflow Diagrams for Method Selection

The following decision trees, created with Graphviz, outline logical pathways for selecting and troubleshooting reduction methods. The DOT code is provided for your own use.

G Start Start: Plan Nitro Group Reduction Step1 Analyze Substrate Structure Start->Step1 Step2 Check for Other Reducible Groups Step1->Step2 Step3 Select Reduction Method Step2->Step3 Step4A Standard Pd/C Hydrogenation Step3->Step4A No sensitive groups Step4B Fe/AcOH or Fe/H₂O (Mechanochemical) Step3->Step4B Halogens, Alkenes, Benzyl groups present Step4C Raney Ni or Na₂S Step3->Step4C Aromatic halogens present Step5A Monitor for Over-reduction or Dehalogenation Step4A->Step5A Step5B Confirm chemoselective reduction to amine Step4B->Step5B Step4C->Step5B End Nitro Group Reduced to Amine Step5A->End Step5B->End

Nitro Reduction Method Selection diagram provides a high-level strategy for choosing a reduction method based on the functional groups present in your substrate.

G P1 Problem: Incomplete Reduction or Slow Reaction S1 Check H₂ Pressure & Catalyst Activity P1->S1 S2 Check for Catalyst Poisons P1->S2 S3 Scale Up Considerations P1->S3 C1 Increase H₂ pressure (1-4 atm typical). Use fresh Pd/C. S1->C1 C2 Substrate impurities can poison catalyst. Ensure starting material purity. S2->C2 C3 On larger scale, ensure efficient H₂ gas-liquid mixing (vigorous stirring). S3->C3

Troubleshooting Pd/C Hydrogenation diagram addresses common issues like incomplete conversion.

References

phosphine ligand effect Heck reaction isobutylaniline

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • What is the primary role of a phosphine ligand in the Heck reaction? Phosphine ligands stabilize the palladium catalyst throughout the catalytic cycle, primarily during the oxidative addition step. They modify the electron density and steric environment around the palladium center, which can significantly influence the reaction rate, stability, and selectivity [1] [2].

  • Why might the isobutylaniline substrate be problematic? The primary amine group (-NH₂) in isobutylaniline can coordinate strongly to the palladium catalyst. This competitive coordination can poison the catalyst by occupying coordination sites needed for the alkene and aryl halide, leading to catalyst deactivation and sluggish or failed reactions [2].

Troubleshooting Guide

Here is a structured approach to diagnosing and solving common issues when using phosphine ligands in challenging Heck reactions.

Catalyst Deactivation by the Amine

Problem: The reaction does not initiate, or the conversion is very low due to the aniline group poisoning the catalyst.

Solution Strategy Rationale & Implementation Key References
Use Bulky, Electron-Rich Phosphines Bulky ligands (e.g., P(t-Bu)₃, BINAP) create a sterically crowded Pd center, shielding it from coordination by the amine. Electron-rich ligands accelerate the oxidative addition step, making the catalyst more reactive. [3] [2]
Employ a Protective Group Protect the aniline as a less coordinating amide (e.g., acetamide) before the Heck reaction, then deprotect afterward. This is a classic and reliable strategy. [2]
Switch to a Phosphine-Free System Use robust phosphine-free catalysts like Pd-carbene complexes or Pd nanoparticles that are less susceptible to amine poisoning. [3] [4]
Low Reaction Efficiency

Problem: The reaction proceeds but with low yield or requires harsh conditions.

Solution Strategy Rationale & Implementation Key References
Explore the Cationic Pathway Using aryl triflates instead of halides, or adding silver salts (e.g., Ag₂CO₃, Ag₃PO₄) with aryl halides, sequesters halide anions. This generates a highly reactive cationic Pd complex that can improve efficiency. [5] [2]
Optimize Ligand-to-Palladium Ratio A typical ratio is 2:1 to 4:1 (ligand:Pd). Too little ligand leads to unstable Pd(0) and aggregation; too much can inhibit the reaction by saturating all coordination sites. [5]

| Screen Different Bases and Solvents | Base: Triethylamine is common, but inorganic bases like K₂CO₃ or Cs₂CO₃ can be superior. Solvent: DMF is traditional, but toluene or EtOH (a greener solvent) can be effective, especially with bulky ligands. | [5] [4] |

The following diagram outlines the logical workflow for troubleshooting this reaction based on the strategies above.

G Start Start: Reaction Fails with Isobutylaniline Step1 Assess Catalyst System Start->Step1 Step2 Consider Protecting Group Step1->Step2 Other efficiency issues BulkyLigand Switch to Bulky/Electron-Rich Ligand (e.g., P(t-Bu)₃) Step1->BulkyLigand Catalyst deactivation suspected Step3 Try Phosphine-Free Catalyst Step2->Step3 PG Protect Amine (e.g., as acetamide) Step2->PG Step4 Optimize Reaction Conditions Step3->Step4 PhosphineFree Use Phosphine-Free System (e.g., Pd-carbene) Step3->PhosphineFree CationicPath Use Cationic Pathway (Aryl Triflate / Ag salts) Step4->CationicPath Optimize Screen Base/Solvent & Ligand:Pd Ratio Step4->Optimize

Experimental Protocol: A Recommended Starting Point

Based on the troubleshooting guide, here is a detailed methodology for a potential solution using a bulky phosphine ligand. This protocol is adapted from general best practices for challenging Heck reactions [5] [3] [2].

  • Setup: In an inert atmosphere glovebox or using standard Schlenk techniques, add the following to a dry microwave vial or Schlenk tube:

    • Aryl Halide/Triflate: 1.0 equivalent.
    • Alkene Coupling Partner: 1.5 - 2.0 equivalents.
    • Palladium Source: Pd(OAc)₂ (1 - 2 mol%).
    • Ligand: Tricyclohexylphosphine (PCy₃) or Tri(tert-butyl)phosphine (P(t-Bu)₃) (4 - 6 mol%).
    • Base: Cs₂CO₃ or K₂CO₃ (2.0 equivalents).
    • Solvent: Degassed Toluene or DMF (0.1 M concentration).
  • Reaction Execution:

    • Seal the vessel and remove it from the glovebox.
    • Heat the reaction mixture with vigorous stirring at 100-120 °C.
    • Monitor reaction progress by TLC or LC/MS until the starting material is consumed, which could take several hours.
  • Work-up & Isolation:

    • Allow the mixture to cool to room temperature.
    • Dilute with ethyl acetate and wash with water and brine.
    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
    • Purify the crude product using flash chromatography on silica gel.

I hope this technical support guide provides a solid foundation for troubleshooting your specific reaction. The strategies outlined here, particularly around managing the amine group, are broadly applicable in palladium-catalyzed cross-couplings.

References

Troubleshooting Guide: Incorrectly Assigned Chiral Centers

Author: Smolecule Technical Support Team. Date: February 2026

A common issue in chemical informatics is software incorrectly labeling non-chiral atoms as chiral centers, which requires manual cleanup.

  • Problem: RDKit and other toolkits can sometimes mistakenly assign chiral tags to atoms that are not true stereocenters, such as bridgehead carbons in rigid ring systems or sp² hybridized carbons [1].
  • Solution: You can remove these incorrect chiral tags manually. The following code example demonstrates how to do this in RDKit by setting the chiral tag to "unspecified" [1].

Determining True Chiral Centers

Before modifying a structure, it's crucial to correctly identify true chiral centers. The Cahn-Ingold-Prelog (CIP) rules are the standard for this.

The workflow below outlines the key steps and common pitfalls in assigning R/S configuration to complex molecules.

G Start Start: Identify tetrahedral atom FourDifferent Are four substituents different? Start->FourDifferent AssignPriorities Assign CIP priorities to four directly bonded atoms FourDifferent->AssignPriorities Yes NotChiral Not a chiral center FourDifferent->NotChiral No Tie Tie at first atom? AssignPriorities->Tie MoveOutward Move outward: List atoms at next connection Tie->MoveOutward Yes MethodOfDots Use 'Method of Dots' Rank by atomic number at first point of difference Tie->MethodOfDots No MoveOutward->MethodOfDots HandleRings Handle rings and multiple bonds MethodOfDots->HandleRings Orient Orient molecule so lowest priority (4) is back HandleRings->Orient DetermineRS Determine R (clockwise) or S (counterclockwise) Orient->DetermineRS

Key points to remember when using the CIP rules [2]:

  • First Point of Difference: Priorities are determined by moving outward from the chiral center one atom at a time, not by the highest atomic number somewhere far down a chain.
  • The Method of Dots: Use a systematic approach to list and compare atoms at each subsequent connection point until a difference is found.
  • Multiple Bonds: Treat double or triple bonds as if the atom is bonded to multiple "phantom atoms" for comparison purposes.
  • Rings: Treat rings like any other chain; follow the path from the chiral center until you find a point of difference.

Synthesis and Analysis Context

The following table summarizes key information on chiral synthesis and analysis that provides context for working with complex molecules.

Topic Key Insight Relevance to Synthesis/Analysis
Bio-based Oxazolidinone Synthesis [3] A solvent-free, two-step synthesis from renewable resources. Provides an eco-friendly context for synthesizing heterocycles that may involve chiral centers.
Chiral Separation Importance [4] Enantiomers can have different pharmacological effects, making separation crucial in drug development. Highlights why correct chiral center assignment is critical for safety and efficacy.
HPLC Method Development [5] The chiral stationary phase (CSP) is selected based on the solute's potential for interactions (e.g., H-bonding, π-π). Aids in planning how to analyze and separate enantiomeric products.

Frequently Asked Questions

How can I prevent incorrect chiral assignment in my chemical structures? Always validate the chiral centers assigned automatically by chemical drawing software or informatics toolkits. Use the CIP rules to manually verify if an atom is a true stereocenter, especially in complex ring systems [1] [2].

What is the significance of chirality in drug development? The human body is a chiral environment. Often, only one enantiomer of a drug produces the desired therapeutic effect, while the other may be inactive or even cause adverse side effects. Regulatory agencies require strict control over the stereochemical composition of pharmaceuticals [4] [5].

References

improving regioselectivity hydroaminoalkylation titanium catalyst

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Guide: Controlling Regioselectivity

The table below summarizes the key experimental factors you can adjust to influence the regioselectivity of your reaction.

Factor Goal (Typically Branched Selectivity) Specific Recommendation Supported Evidence

| Catalyst System | Use a selective, well-defined catalyst | In-situ Ureate System: Combine Ti(NMe2)4 with a urea ligand (e.g., L1) [1] [2]. Cationic System: Use TiBn4 activated by Ph3C[B(C6F5)4] for tertiary amines [3]. | High branched selectivity (>99:1) for terminal & internal alkenes [1] [3]. | | Ligand Design | Employ sterically demanding and electron-withdrawing ligands | Utilize ureate (e.g., L1) [1] [2] or formamidinate ligands [4]. These enhance catalyst reactivity and steric control. | Ligand design increases reactivity and utility for unactivated alkenes [2] [4]. | | Alkene Substrate | Prefer less sterically hindered alkenes | Terminal alkenes are more reactive and selective than internal ones [1] [3]. For dienes (e.g., 4-vinylcyclohex-1-ene), the terminal double bond reacts preferentially [1]. | >99:1 branched-to-linear (b/l) ratio for terminal alkenes; internal alkenes are less reactive [1] [3]. | | Alkene Sterics | Be mindful of substitution pattern | 1,1-Disubstituted alkenes (e.g., methylenecyclohexane) are tolerated better than 1,2-disubstituted internal alkenes (e.g., cyclohexene), which often require higher catalyst loadings/temperatures [1] [3]. | Moderate yields for 1,1-disubstituted; poor yields for unstrained internal alkenes like cyclohexene [1] [3]. | | Amine Substrate | Utilize steric bulk to suppress side reactions | For challenging substrates like allenes, using sterically hindered amines (e.g., N-benzylaniline instead of N-methylaniline) can prevent side reactions and maintain high regioselectivity [5]. | Enabled first Ti-catalyzed hydroaminoalkylation of propadiene with high regioselectivity (up to 93:7 b/l) [5]. |

Frequently Asked Questions (FAQs)

What is the typical mechanism for early metal catalysts like titanium?

Early transition metal catalysts, such as titanium, typically operate via a C-H activation mechanism. The catalyst first activates the C-H bond alpha to the nitrogen in the amine, forming a metallaziridine intermediate. This intermediate then undergoes stepwise insertion into the alkene, followed by C-C bond formation to yield the product, often with high branched selectivity [6].

Can I use tertiary amines as substrates?

Yes, but it requires a specific catalyst system. Standard neutral titanium catalysts are ineffective with tertiary amines. You must use a cationic titanium catalyst generated from TiBn4 and Ph3C[B(C6F5)4], which allows reactions to proceed at or near room temperature with excellent branched selectivity [3].

Why is my internal alkene not reacting, and what can I do?

Internal alkenes are less reactive due to higher steric hindrance and lack of ring strain. Unstrained internal alkenes like cyclohexene are particularly challenging and often give poor yields [1] [3]. To improve reactivity:

  • Increase catalyst loading (e.g., 15-30 mol%) [1].
  • Elevate the reaction temperature (e.g., 160-180°C) [1].
  • Consider that this may be a limitation of the methodology, and terminal alkene substrates are strongly preferred.
What are the key considerations for handling these catalysts?

Titanium catalysts for hydroaminoalkylation are often highly sensitive to oxygen and moisture [5]. It is crucial to perform reactions under an inert atmosphere (e.g., using glovebox techniques or Schlenk lines) using anhydrous solvents to achieve successful and reproducible results.

Workflow for Regioselectivity Optimization

The diagram below outlines a logical approach to troubleshooting and optimizing regioselectivity in your experiments.

Start Start: Define Target Regioselectivity CatalystSelection Catalyst System Selection Start->CatalystSelection SubstrateCheck Substrate Evaluation Start->SubstrateCheck UreateSystem In-situ Ureate Catalyst Ti(NMe2)4 + Urea Ligand (L1) CatalystSelection->UreateSystem For Secondary Amines CationicSystem Cationic Catalyst TiBn4 + Ph3C[B(C6F5)4] CatalystSelection->CationicSystem For Tertiary Amines AlkeneType Alkene Type? SubstrateCheck->AlkeneType AmineType Amine Type? SubstrateCheck->AmineType TerminalAlkene High branched selectivity likely with standard catalysts AlkeneType->TerminalAlkene Terminal InternalAlkene Challenging substrate. Consider higher temp/catalyst loading. AlkeneType->InternalAlkene Internal/1,1-Disub. SecondaryAmine Use standard in-situ ureate system AmineType->SecondaryAmine Secondary TertiaryAmine Requires cationic TiBn4 system AmineType->TertiaryAmine Tertiary ExperimentalSetup Run reaction under strict inert conditions SecondaryAmine->ExperimentalSetup TertiaryAmine->ExperimentalSetup UreateSystem->ExperimentalSetup CationicSystem->ExperimentalSetup Analysis Analyze Outcome (NMR, GC) ExperimentalSetup->Analysis LowYield LowYield Analysis->LowYield Low Yield/Conversion Success Success Analysis->Success Success Troubleshoot Troubleshooting Steps LowYield->Troubleshoot IncreaseLoading IncreaseLoading Troubleshoot->IncreaseLoading Increase Catalyst Loading/Temp CheckAlkene CheckAlkene Troubleshoot->CheckAlkene Check Alkene Sterics IncreaseSterics IncreaseSterics Troubleshoot->IncreaseSterics Increase Amine Steric Bulk (if possible) IncreaseLoading->ExperimentalSetup CheckAlkene->ExperimentalSetup IncreaseSterics->ExperimentalSetup

References

base and solvent selection isobutylaniline synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Synthetic Route and Solvent Selection

The synthesis of N-Isobutylanilines is achieved through hydrogenative amination of aliphatic aldehydes with aromatic amines [1]. This is a pivotal reaction to document in your guides.

Choosing the right solvent is critical. The table below summarizes the assessment of common solvents based on a general Green Solvent Selection Guide [2]. The scores combine environmental, health, and safety (EHS) considerations, where a lower score indicates a greener solvent.

Solvent ETH Zurich EHS Score (Lower is Better) Key Hazards & Considerations
Ethanol ~2.0 A recommended green solvent with a benign EHS profile and low cumulative energy demand (CED) [2].
Methyl Acetate ~2.0 A recommended green solvent with a benign EHS profile and low cumulative energy demand (CED) [2].
Toluene ~4.5 Suspected of damaging the unborn child and causing organ damage through prolonged exposure; subject to REACH restrictions [2].
NMP (N-Methyl-2-pyrrolidone) ~3.7 Reproductive toxicity; on the SVHC (Substances of Very High Concern) list and under scrutiny for future restrictions [2].
DMF (N,N-Dimethylformamide) ~3.7 Reproductive toxicity; on the SVHC list and under scrutiny for future restrictions [2].
DCM (Dichloromethane) >4.0 Likely carcinogenic; ozone-depleting; subject to REACH restrictions [2].
Diethyl Ether ~3.9 Highly flammable; can form explosive peroxides upon standing [2].
THF (Tetrahydrofuran) Information missing High energy demand for production; best recycled to reduce net energy use [2].

For your technical support materials, advise researchers to favor solvents like ethanol and methyl acetate and avoid hazardous solvents like toluene, DCM, and NMP where possible due to health and regulatory concerns [2].

Experimental Workflow for Synthesis and Troubleshooting

The following diagram outlines the core synthetic pathway and integrates key decision points for troubleshooting based on solvent and process selection. This can serve as a visual guide for researchers to diagnose issues.

isobutylaniline_synthesis Synthesis and Solvent Troubleshooting cluster_1 Troubleshooting: Low Yield/Conversion cluster_2 Troubleshooting: Product Quality/Separation start Start: Plan Synthesis route Synthetic Route: Hydrogenative Amination of Aldehyde with Aromatic Amine start->route solvent_select Solvent Selection route->solvent_select ts1 Check Solvent Purity and Water Content solvent_select->ts1 Reaction Step ts4 Difficult Isolation/Purification solvent_select->ts4 Separation Step ts2 Evaluate Solvent Polarity: May Affect Reaction Rate ts1->ts2 ts3 Consider Integrated Solvent Design (CAMbD) ts2->ts3 optimize Multi-objective Optimization: Balance Cost, E-factor, Safety, Yield ts3->optimize ts5 Consider Anti-Solvent Crystallization ts4->ts5 ts6 Use CAMbD to find optimal anti-solvent and conditions ts5->ts6 ts6->optimize end End: Obtain N-Isobutylaniline optimize->end

Frequently Asked Questions (FAQs)

Q1: What is the most important factor when selecting a solvent for this synthesis? There is no single factor. The optimal choice involves a balance. You must consider the reaction performance (yield, rate), separation and purification efficiency, and the environmental, health, and safety (EHS) profile [2]. Using a green solvent selection guide is the best starting point.

Q2: The literature often uses toluene for similar reactions. Why should I avoid it? While toluene has been a common solvent, modern regulations and green chemistry principles advise against it. Toluene is suspected of damaging the unborn child and causing organ damage through prolonged exposure. It is also subject to restrictions under the REACH regulation in Europe, which can complicate its use in industry [2].

Q3: What is CAMbD and how can it help my process development? CAMbD (Computer-Aided Mixture/Blend Design) is a model-based approach that can simultaneously identify the optimal solvent, anti-solvent, and process conditions for integrated synthesis and separation steps [3]. This is particularly useful for avoiding energy-intensive solvent swap operations between the reaction and crystallization stages.

Q4: How can I improve the crystal yield and purity of my final product? A model-based approach like CAMbD can help identify a suitable anti-solvent for crystallization. The methodology is designed to find solvents and conditions that optimize crystal yield while considering trade-offs with other KPIs like the solvent E-factor (a measure of waste) [3].

Key Principles for Your Technical Support Content

Based on the search results, you can build your support center around these core ideas:

  • Adopt a Holistic View: Move beyond selecting a solvent for a single step. Encourage your users to design the reaction and separation steps together to minimize waste and energy use [3].
  • Quantify and Optimize: Teach users to work with Key Performance Indicators (KPIs) like the E-factor (Environmental Factor). Use multi-objective optimization to find the best compromise between competing goals like low solvent use, high yield, and process safety [3].
  • Consult Green Chemistry Guides: Provide and reference up-to-date green solvent selection guides. These are essential tools for making scientifically sound and environmentally responsible choices, helping to avoid solvents that are or may become restricted [2].

References

Purification Methods Overview for 3-Isobutylaniline

Author: Smolecule Technical Support Team. Date: February 2026

For a compound like 3-Isobutylaniline, the choice of purification method depends on the nature of the impurities (e.g., colored by-products, reaction starting materials, isomeric impurities, or water). The table below summarizes the primary methods to consider.

Method Primary Use Key Solvent Considerations Suitability for this compound
Recrystallization [1] Purification of solids Solid must be soluble in hot solvent and less soluble in cold solvent; "like dissolves like" [1]. Assumes the aniline derivative is a solid. Ideal for removing colored impurities and by-products if a suitable solvent system is found.
Distillation [2] Purification of liquids Based on differences in boiling points. Highly suitable if the compound is a liquid; effective for separating it from compounds with different boiling points.
Flash Chromatography (Column Chromatography) Separation of complex mixtures Uses a solid stationary phase and a mobile solvent phase; separation based on polarity. Excellent for separating the desired product from closely related isomers or reaction by-products.
Acid-Base Extraction Separation based on chemical properties Utilizes water-immiscible organic solvents and aqueous solutions of acid/base. Highly suitable as this compound is a basic compound (amine); can effectively separate it from neutral and acidic impurities.

Detailed Experimental Protocols

Recrystallization

Recrystallization is ideal for removing impurities from a solid compound [1].

  • Solvent Selection: The key to successful recrystallization is finding an appropriate solvent.
    • Place ~50 mg of your impure this compound in a test tube.
    • Add 0.5 mL of a cold solvent and swirl. If the solid dissolves completely, the solvent is too good a solvent at room temperature.
    • If it doesn't dissolve, heat the tube to a boil. If it dissolves in the hot solvent, it may be a good candidate.
    • Cool the solution. The formation of well-defined crystals indicates a good solvent.
    • If a single solvent doesn't work, try a solvent pair (e.g., ethyl acetate/hexane, methanol/dichloromethane, water/ethanol), where the first solvent readily dissolves the solid and the second is miscible but has low solubility for the solute [1].
  • Dissolving the Sample: Place the crude solid in an Erlenmeyer flask. Add hot solvent in small portions while swirling and heating until the solid just dissolves. Avoid excess solvent [1].
  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration using a fluted filter paper in a stemless funnel while keeping the solution hot [1].
  • Crystallization: Let the clear solution cool slowly to room temperature, then place it in an ice bath for 30-60 minutes to maximize crystal yield. If crystals do not form, try "scratching" the glass at the liquid-air interface with a glass rod or adding a tiny "seed" crystal [1].
  • Isolation and Drying: Collect the crystals via vacuum filtration using a Büchner or Hirsch funnel. Rinse the crystals with a small amount of ice-cold solvent. Air-dry the crystals by drawing air through them on the filter or by leaving them in a well-ventilated area [1].
Acid-Base Extraction

This technique leverages the basicity of the aniline functional group.

G A Dissolve crude product in organic solvent (e.g., DCM) B Extract with Aqueous Acid (e.g., 1M HCl) A->B C Separate Layers B->C D Aqueous Phase (Contains Protonated Amine Salt) C->D E Organic Phase (Neutral & Acidic Impurities) C->E F Basify with Aqueous Base (e.g., NaOH) to pH >10 D->F G Extract with Organic Solvent F->G H Organic Phase (Purified this compound) G->H I Dry (e.g., Na₂SO₄) & Concentrate H->I

Frequently Asked Questions & Troubleshooting

Q1: My recrystallization yield is very low. What can I do?

  • Problem: Too much solvent was used, so most of the compound remains in the solution [1].
  • Solution: Re-concentrate the solution by heating to evaporate some solvent, then cool again to induce crystallization.
  • Problem: The solvent system is not optimal.
  • Solution: Re-test the solvent selection process. A different solvent or solvent pair may be necessary. Slow cooling is also crucial for high yields [1].

Q2: How can I tell if my purification was successful?

  • Analytical Techniques: The most direct way is to analyze the sample before and after purification using techniques like:
    • Thin-Layer Chromatography (TLC): A single spot after purification suggests high purity.
    • High-Performance Liquid Chromatography (HPLC): Shows a single, sharp peak for the pure compound [3].
    • Gas Chromatography (GC): Similar to HPLC, a single peak indicates purity [4].
    • Melting Point: For a solid, a sharp, well-defined melting point that matches literature values indicates purity.

Q3: My this compound has a discolored appearance. How can I remove colored impurities?

  • Solution: Colored impurities are often polar or polymeric. They can frequently be removed by:
    • Hot Filtration during recrystallization.
    • Passing the organic solution through a short pad of activated charcoal before the crystallization or distillation step.

Q4: I suspect my product is contaminated with isomers. What is the best way to separate them?

  • Solution: Isomers have very similar physical properties, making techniques like distillation or recrystallization less effective. Flash Chromatography or preparative HPLC [3] are the preferred methods, as they can separate compounds based on subtle differences in polarity.

References

handling air sensitive catalysts isobutylaniline production

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • Q1: Why is handling air-sensitive catalysts critical in isobutylaniline production? The palladium catalysts (e.g., Pd(0)/C) and phosphine-based ligands (e.g., DPPF) used in the Mizoroki-Heck coupling step are often pyrophoric or air-sensitive [1]. Exposure to air can lead to their oxidation and deactivation, resulting in low reaction yields or complete failure.

  • Q2: What are the standard methods for handling these sensitive catalysts? The two primary techniques are:

    • Glovebox: Used for weighing, storing, and preparing catalysts in an inert argon or nitrogen atmosphere.
    • Schlenk Line: Used for reactions and transfers, allowing you to work with air-sensitive materials under vacuum or inert gas.
  • Q3: My reaction yield is low. Is the catalyst still active? Catalyst deactivation is a common cause. Please refer to the troubleshooting guide in the next section for a systematic diagnosis.

Troubleshooting Guide for Low Yield Reactions

If your isobutylaniline synthesis is underperforming, use the table below to identify and correct potential issues.

Observation / Problem Possible Root Cause Recommended Solution
Low conversion of starting material Catalyst deactivated by oxygen or moisture Ensure strict anaerobic conditions; use fresh catalyst and confirm solvent is anhydrous [1].
Incorrect catalyst or ligand ratio Re-optimize stoichiometry. Standard method uses Pd catalyst, phosphine ligand (e.g., DPPF), and a base [1].
Formation of unwanted by-products Over-oxidation or degradation Confirm reaction temperature is controlled and avoid excessive heating.
Impurities in reagents Use high-purity reagents and substrates. Re-distill or re-crystallize starting materials if necessary.
Reaction does not initiate Catalyst is inactive due to improper storage Store catalysts under inert atmosphere (argon/nitrogen) in a glovebox or sealed vessel.
Insufficient activation energy Verify that the reaction temperature is correctly set and the heating source is functioning.

Experimental Protocol: Key Synthesis of 3-Isobutylaniline

The following workflow details the core synthesis step, which requires careful handling of air-sensitive catalysts [1].

G Start Start Reaction Setup A1 Charge Reactor with Nitrobromobenzene and Solvent (e.g., 1,2-Dimethoxyethane) Start->A1 A2 Add Base (e.g., Potassium Carbonate) A1->A2 A3 Add Palladium Catalyst (e.g., Pd(0)/C) and Ligand (e.g., DPPF) (Under Inert Gas) A2->A3 A4 Pressurize with Isobutene Gas A3->A4 A5 Heat and Stir Reaction to form Nitroisobutylbenzene A4->A5 A6 Cool Reaction Mixture A5->A6 A7 Filter to Remove Solids A6->A7 A8 Isolate Product (Nitroisobutylbenzene) A7->A8 A9 Hydrogenate with H₂ and Pd/C (Catalytic Reduction) A8->A9 End Obtain this compound A9->End

Critical Notes on Handling Air-Sensitive Materials:

  • Steps A3 and A9: The palladium catalyst and phosphine ligand must be handled and added to the reaction vessel inside a glovebox or using Schlenk techniques under an inert nitrogen or argon atmosphere to prevent deactivation [1].
  • Step A4: Ensure the reactor is properly sealed and pressure-rated for the use of isobutene gas.
  • Catalyst Information: The protocol can use catalysts such as palladium(II) acetate, palladium(0)/carbon, or allyl[1,3-bis(mesityl)imidazol-2-ylidene]chloropalladium, with ligands like 1,1'-bis(diphenylphosphino)ferrocene (DPPF) or tris(t-butyl)phosphine (P(t-Bu)3) [1].

Methodology for Catalyst Activity Testing

To systematically confirm if a batch of catalyst is active, design a simple test reaction.

G B1 Set up small-scale model coupling reaction B2 Use standardized substrates and conditions B1->B2 B3 Run reaction with catalyst batch A B2->B3 B4 Run control with fresh catalyst batch B B2->B4 B5 Compare conversion rates and final yields B3->B5 B4->B5 B6 Activity Confirmed B5->B6 Yields Match B7 Investigate Catalyst Storage and Handling B5->B7 Yields Lower

References

3-Isobutylaniline vs other alkyl anilines acaricidal activity

Author: Smolecule Technical Support Team. Date: February 2026

Pyflubumide: An Acaricide Featuring a 3-Isobutylaniline Core

The aniline derivative 3'-Isobutyl-1,3,5-trimethyl-4'-[2,2,2-trifluoro-1-methoxy-1-(trifluoromethyl)ethyl]pyrazole-4-carboxanilide, known as the acaricide pyflubumide, was identified as a relevant case [1]. Its discovery highlights the importance of the aniline substitution pattern for biological activity.

The research leading to pyflubumide revealed that introducing a fluoroalkyl group at the 4'-position of the aniline ring dramatically enhanced acaricidal activity [1]. The specific aniline moiety used in pyflubumide is 3-isobutyl-4'-[2,2,2-trifluoro-1-methoxy-1-(trifluoromethyl)ethyl]aniline [1].

The synthesis of pyflubumide, as outlined in the research, involves a coupling reaction between a carboxylic acid chloride and this specific this compound derivative [1]. The synthesis pathway is summarized below:

G 1,3,5-Trimethylpyrazole-4-carboxylic acid (7) 1,3,5-Trimethylpyrazole-4-carboxylic acid (7) Acid Chloride Intermediate Acid Chloride Intermediate 1,3,5-Trimethylpyrazole-4-carboxylic acid (7)->Acid Chloride Intermediate SOCl₂, Toluene, Reflux Anilide 9 (Pyflubumide precursor) Anilide 9 (Pyflubumide precursor) Acid Chloride Intermediate->Anilide 9 (Pyflubumide precursor) Coupling with Aniline 8 NaHCO₃, Ethyl Acetate, 50°C Pyflubumide (6) Pyflubumide (6) Anilide 9 (Pyflubumide precursor)->Pyflubumide (6) Acylation NaH, THF, Isobutyryl Chloride Aniline 8 Aniline 8

Acaricidal Activity Data and Testing Protocol

Pyflubumide demonstrates potent activity against important spider mite species. The biological data and the standard methodology used to evaluate its efficacy are detailed below.

Table 1: Acaricidal Activity of Pyflubumide [1]

Test Organism Life Stage Tested Activity Profile
Tetranychus urticae Larvae & Adults Remarkable activity against resistant strains
Panonychus citri (Citrus red mite) Not Specified Active

Standard Leaf Disk Bioassay Protocol [1] The following method is used to evaluate the acaricidal activity of candidate compounds like pyflubumide:

  • Preparation: Leaf disks (2 cm diameter) are placed on wet filter paper.
  • Infestation: Ten adult female spider mites are transferred to each leaf disk.
  • Treatment: The compound is formulated as an emulsifiable concentrate (EC) and diluted to a series of concentrations (e.g., 1–300 mg a.i./L). The leaf disks and mites are sprayed with the test solution.
  • Control: Control plots are treated with water containing a wetting agent only.
  • Incubation: Treated mites are kept under controlled conditions (25 ± 1°C, 60–70% R.H., 16L:8D photoperiod).
  • Assessment: Surviving mites are counted two days after treatment. Corrected mortality is calculated to express biological activity.

This workflow is summarized in the following diagram:

G A Prepare leaf disks B Infest with mites A->B C Spray with test solution B->C D Incubate under controlled conditions C->D E Count surviving mites D->E F Calculate corrected mortality E->F

Key Structure-Activity Relationship Insights

The discovery research for pyflubumide provides a key insight into the role of specific substituents on the aniline ring:

  • Critical Substituent: The presence of a methoxy-substituted hexafluoroisopropyl group [-OCF(CF₃)₂] on the anilino moiety was found to be crucial for achieving remarkable acaricidal activity [1]. This suggests that the activity of pyflubumide is not solely due to the 3-isobutyl group but results from the combination of this alkyl chain with a highly specific, lipophilic fluoroalkyl group.

References

Mizoroki-Heck vs hydroformylation amine synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Fundamental Reaction Comparison

The table below summarizes the core objectives and components of each reaction.

Feature Mizoroki-Heck Reaction Hydroformylation
Primary Goal Form C-C bonds by coupling an unsaturated halide with an alkene [1] [2] Introduce aldehyde group (-CHO) by adding syngas (CO + H₂) to an alkene [3]
Typical Products Substituted alkenes (e.g., stilbenes) [1] [4] Aldehydes (which can be converted to amines) [3]
Key Catalysts Palladium (0 or II) complexes (e.g., Pd(OAc)₂, Pd(PPh₃)₄) [1] [5] Rhodium or Cobalt complexes (e.g., Rh with phosphine ligands) [3] [6]
Key Reagents Aryl/vinyl halide/triflate, alkene, base (e.g., Et₃N, K₂CO₃) [1] [2] Alkene, Syngas (CO/H₂) [3]
Primary Role in Amine Synthesis Creates the carbon backbone (e.g., 3-arylpiperidines) [7] Provides a key functional group handle (aldehyde) for subsequent reductive amination [3]

Reaction Mechanisms and Pathways

The following diagrams illustrate the core catalytic cycles for each transformation.

G Simplified Mizoroki-Heck Reaction Mechanism Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Pd0->OxAdd Complex Pd(II)-Aryl Complex OxAdd->Complex AlkeneCoord Alkene Coordination Complex->AlkeneCoord PiComplex π-Complex AlkeneCoord->PiComplex MigratoryIns Migratory Insertion PiComplex->MigratoryIns AlkylComplex Pd(II)-Alkyl Complex MigratoryIns->AlkylComplex BetaElim β-Hydride Elimination AlkylComplex->BetaElim ProductComplex Pd(II)-Product Complex BetaElim->ProductComplex HBase H-Base+ BetaElim->HBase Regenerates Base RedElim Reductive Elimination ProductComplex->RedElim RedElim->Pd0 FinalProduct Substituted Alkene RedElim->FinalProduct Base Base HBase->Base

The Mizoroki-Heck mechanism is a Pd(0)/Pd(II) catalytic cycle [1]. It begins with oxidative addition of an aryl halide to the Pd(0) catalyst. The alkene then coordinates to the Pd(II) center, forming a π-complex. The aryl group migrates to the alkene in a migratory insertion step. Finally, a β-hydride elimination yields the substituted alkene product and a Pd(II) hydride species, which undergoes reductive elimination to regenerate the active Pd(0) catalyst [1] [8] [2].

G Simplified Hydroformylation Mechanism RhCat Rh-Carbonyl Catalyst H2Add H₂ Addition RhCat->H2Add HydrideComplex Rh-Hydride Complex H2Add->HydrideComplex AlkeneCoord Alkene Coordination HydrideComplex->AlkeneCoord AlkeneComplex Rh-Alkene Complex AlkeneCoord->AlkeneComplex MigratoryIns Migratory Insertion (Alkene into Rh-H) AlkeneComplex->MigratoryIns AlkylComplex Rh-Alkyl Complex MigratoryIns->AlkylComplex COCoord CO Coordination AlkylComplex->COCoord AcylComplex Rh-Acyl Complex COCoord->AcylComplex RedElim Reductive Elimination (with H₂) AcylComplex->RedElim RedElim->RhCat AldehydeProduct Aldehyde Product RedElim->AldehydeProduct

Hydroformylation, in contrast, typically employs a rhodium catalyst. The cycle starts with the generation of a rhodium-hydride species. The alkene coordinates to the metal and undergoes migratory insertion into the Rh-H bond. Subsequent coordination of CO and insertion into the Rh-alkyl bond forms an acyl complex. Finally, the aldehyde product is released via reaction with hydrogen gas, regenerating the catalyst [3].

Experimental Protocols and Data

Mizoroki-Heck Reaction: Case Study in Amine Synthesis

A 2018 study in the Journal of Catalysis detailed an optimized protocol for synthesizing the 3-arylpiperidine Preclamol, demonstrating the Heck reaction's application to challenging cyclic allylamines [7].

  • Objective: Gram-scale synthesis of Preclamol without protecting groups [7].
  • Catalyst System: Pd(OAc)₂ (1 mol%) [7].
  • Ligand: Tri-tert-butylphosphine (P(t-Bu)₃, 2 mol%) [7].
  • Base: K₂CO₃ [7].
  • Solvent: A mixture of DMF and water (5:1) [7].
  • Reaction Conditions: 100°C for 16 hours [7].
  • Key Outcome: The protocol achieved a 71% isolated yield of Preclamol. It successfully eliminated the need for stoichiometric silver additives and protecting groups, which were required in earlier, less efficient methods. This highlights a more sustainable and cost-effective route to a pharmaceutically important scaffold [7].
Hydroformylation and Amine Synthesis

While the search results lack a direct protocol for amine synthesis via hydroformylation, the process is well-established and follows a standard sequence [3].

  • Objective: Synthesis of amines from olefins.
  • Typical Workflow:
    • Hydroformylation: An alkene is converted to an aldehyde using a rhodium catalyst and syngas. For example, a 2021 study used a Rh/trialkylamine catalyst system to convert 1-octene to 1-nonanol (via aldehyde reduction) with a Turnover Frequency (TOF) of 93 h⁻¹ [3].
    • Reductive Amination: The resulting aldehyde is then reacted with an amine in the presence of a reducing agent (e.g., NaBH₄, NaBH₃CN) or under hydrogenation conditions to form the final amine product.

Applications in Drug Development

Both reactions are pivotal in constructing complex molecules, but they serve different strategic purposes.

  • Mizoroki-Heck Reaction: This reaction excels at building the core carbon skeletons of active pharmaceutical ingredients (APIs). It is particularly valuable for forging all-carbon quaternary stereocenters and creating conjugated systems found in many natural products and drugs [9] [5]. Its application in the synthesis of Preclamol, an antipsychotic agent, showcases its direct use in constructing the 3-arylpiperidine motif, a common pharmacophore in central nervous system (CNS) drugs [7]. Other applications include the industrial synthesis of Naproxen (an anti-inflammatory drug) and octyl methoxycinnamate (a sunscreen component) [1].

  • Hydroformylation: This reaction is a powerful tool for introducing functional group diversity. The aldehyde group it provides is a versatile intermediate. In amine synthesis, it is primarily used to access linear or branched aliphatic amines via reductive amination. The high selectivity (both regio- and enantioselectivity) achievable with modern catalyst systems, such as those involving phosphinocyclodextrins, makes it attractive for producing chiral intermediates [6].

Key Strategic Considerations for Researchers

When deciding between these two pathways for amine synthesis, consider the following:

Decision Factor Favors Mizoroki-Heck Reaction Favors Hydroformylation Route
Target Molecule Directly creates aryl-alkene or complex carbon backbones (e.g., 3-arylpiperidines) [9] [7]. Targets aliphatic amines from simple olefins.
Starting Material Aryl/vinyl halides and alkenes are readily available [2]. Simple alkenes and syngas are available.
Functional Group Tolerance Tolerant of many functional groups; allows for protecting-group-free synthesis in optimized systems [7]. The hydroformylation step requires compatibility with CO and H₂.
Synthetic Goal Ideal for cascade reactions and constructing polycyclic structures in natural product synthesis [9] [5]. Ideal for a two-step functionalization strategy to introduce an amine group.

Conclusion and Summary

Your choice will ultimately depend on the structure of your target molecule. For synthesizing molecules with aryl groups directly attached to the amine-containing ring system, the Mizoroki-Heck reaction is often the most direct path. For creating aliphatic amine chains from simpler olefins, the hydroformylation-reductive amination sequence is typically more suitable.

References

A Proposed Framework for HPLC Purity Method Development

Author: Smolecule Technical Support Team. Date: February 2026

You can use the following table as a starting point for designing and optimizing your experimental protocol. The parameters are typical for analyzing small molecule anilines and can be adjusted based on your specific instrument and column.

Table 1: Key Parameters for HPLC Purity Method Development for 3-Isobutylaniline

Parameter Recommended Starting Conditions Purpose & Notes
HPLC Technique Reversed-Phase (RP-HPLC) Most common for purity analysis of small organic molecules.
Stationary Phase C18 (Octadecyl silane) Standard choice; provides good retention for aromatic compounds [1].
Column Dimensions 150 mm x 4.6 mm, 5 µm Common for analytical-scale separation.

| Mobile Phase | Option A: Acetonitrile/Water Option B: Methanol/Water | Acetonitrile often provides better efficiency. A buffering agent (e.g., ammonium acetate/formate) may be added to control pH and improve peak shape. | | Detection | UV-Vis Detector (e.g., 254 nm) | Anilines have strong UV absorption; wavelength can be confirmed with a spectrum of the standard. | | Gradient Elution| e.g., 50% to 90% organic solvent over 20 minutes | Effective for separating the main compound from both early- and late-eluting impurities [2]. | | Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column [1]. | | Injection Volume| 1-10 µL | Depends on the concentration and detector sensitivity. |

The general workflow for developing and validating the method can be visualized as follows:

Start Start Method Development Initial Establish Initial Conditions (Column, Mobile Phase, Detection) Start->Initial Optimize Optimize Separation (Gradient, Temperature, pH) Initial->Optimize Preliminary Run Validate Method Validation Optimize->Validate Final Parameters Apply Apply to Sample Analysis Validate->Apply

Critical Experiments and Validation Protocols

Once a preliminary method is developed, its reliability must be confirmed through a series of validation experiments. The International Council for Harmonisation (ICH) guideline Q2(R1) is the standard for this process [1].

Table 2: Key Validation Experiments for a Purity Method

Validation Parameter Experimental Protocol Acceptance Criteria (Typical)
Specificity Inject the sample and individually spike with potential known or suspected impurities. Check for baseline separation between all peaks. Resolution (Rs) ≥ 1.5 between the main peak and all impurity peaks [2].
Linearity Prepare a series of standard solutions at at least 5 concentration levels across the expected range (e.g., from LOQ to 120% of the test concentration). Plot response vs. concentration. Correlation coefficient (r²) ≥ 0.999 [1].
Accuracy (Recovery) Spike a pre-analyzed sample with known amounts of the analyte (or a representative impurity) at different levels (e.g., 50%, 100%, 150%). Calculate the percentage recovered. Mean recovery between 98% and 102% [2] [1].

| Precision | Repeatability: Analyze multiple injections (n=6) of a homogeneous sample. Intermediate Precision: Perform analysis on a different day, with a different analyst or instrument. | Relative Standard Deviation (RSD) of peak area ≤ 1.0% for the main analyte [2] [1]. | | Limit of Detection (LOD) / Quantification (LOQ) | Determine based on signal-to-noise ratio (S/N). Typically, LOD is S/N ≈ 3:1 and LOQ is S/N ≈ 10:1. | The method should be sensitive enough to detect impurities at or below the reporting threshold (e.g., 0.05%). |

Suggestions for Finding Specific Information

To obtain a more direct and optimized method, I suggest you:

  • Consult Chemical Vendors: Companies that synthesize and sell this compound may have analytical data sheets or in-house methods they can share.
  • Search Patent Literature: The synthesis and purification of this compound may be described in patents, which often include detailed analytical methods.
  • Explore Academic Databases: Broaden your search to include related aniline compounds, as their methods can often be adapted with minimal modification.

References

comparison isobutyl vs n-butyl aniline properties

Author: Smolecule Technical Support Team. Date: February 2026

A Practical Comparison Framework

The core difference lies in the structure of their butyl chains: n-butyl is a linear, four-carbon chain, while isobutyl is a branched chain with the formula (CH₃)₂CHCH₂–. This structural difference significantly impacts their physical and chemical properties [1]. The table below outlines the predicted differences.

Property n-Butyl Aniline (predicted) Isobutyl Aniline (predicted) Rationale & Experimental Reference
Molecular Formula C₁₀H₁₅N C₁₀H₁₅N Both are structural isomers.
Molecular Weight 149.24 g/mol 149.24 g/mol Same molecular formula.
Boiling Point Higher Lower Branched isobutyl chain reduces surface area and intermolecular van der Waals forces compared to the linear n-butyl chain [1].
Polarity / LogP Lower LogP (More Polar) Higher LogP (Less Polar) The linear chain has a greater effective dipole moment. Branching creates a more spherical, less polar molecule. See polarity scale in [1].
Steric Hindrance Lower Higher The branched isobutyl group creates a more shielded amino group, potentially slowing down reaction rates at nitrogen.
Viscosity Higher Lower Branching reduces the ability of molecules to entangle, leading to lower viscosity.

Experimental Protocols for Characterization

To obtain definitive, empirical data for your compounds, you can employ the following standard analytical techniques.

High-Performance Liquid Chromatography (HPLC)

This method is ideal for separating, identifying, and quantifying the isomers.

  • Principle: Separation based on differential partitioning between a mobile phase and a stationary phase.
  • Detailed Protocol [2]:
    • Column: C4 or C18 reversed-phase column.
    • Mobile Phase: A mixture of an organic modifier (e.g., Methanol or Acetonitrile) and an aqueous buffer (e.g., 10 mM Acetate buffer, pH 5.0). A typical starting ratio is 60:40 (MeOH/Buffer).
    • Detection: Photodiode Array (PDA) Detector at a wavelength of 270 nm.
    • Flow Rate: 1.0 mL/min.
    • Column Temperature: Ambient to 50°C (can be optimized for better separation).
  • Expected Outcome: Due to its slightly higher polarity, n-butyl aniline is expected to have a shorter retention time than the more hydrophobic isobutyl aniline [1].
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for definitive structural confirmation and distinguishing between isomers.

  • Principle: Analyzes the magnetic properties of atomic nuclei (e.g., ¹H, ¹³C) to determine molecular structure.
  • Detailed Protocol:
    • Sample Preparation: Dissolve ~5-10 mg of the pure compound in 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃). Use internal standards like Tetramethylsilane (TMS) [3].
    • Data Acquisition:
      • ¹H NMR: The signals for the protons on the carbon atom attached directly to the nitrogen (N-CH₂-) will appear in distinct chemical shift regions and with different splitting patterns due to the distinct carbon environments in n-butyl vs. isobutyl chains.
      • ¹³C NMR: This will show clear differences, as the two isomers have different numbers of unique carbon atoms in their alkyl chains, leading to distinct spectra.
  • Expected Outcome: The ¹H and ¹³C NMR spectra will be distinctly different, allowing for unambiguous identification of each isomer.
Gas Chromatography (GC)

GC can be used to determine purity and relative volatility.

  • Principle: Separation of volatile compounds based on their boiling points and interaction with the column.
  • Detailed Protocol:
    • Column: Non-polar or mid-polar capillary column (e.g., 5% phenyl polysiloxane).
    • Carrier Gas: Helium or Nitrogen.
    • Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).
    • Temperature Program: Ramp from a low temperature (e.g., 50°C) to a high temperature (e.g., 250°C) to elute both the solvent and the analyte.
  • Expected Outcome: The isomer with the lower boiling point (isobutyl aniline) is expected to elute first from the GC column [4].

The workflow below summarizes the logical relationship and application of these analytical techniques in characterizing the butyl aniline isomers.

Start Butyl Aniline Isomer Mixture or Pure Sample HPLC HPLC Analysis Start->HPLC NMR NMR Spectroscopy Start->NMR GC Gas Chromatography Start->GC HPLC_Result Retention Time & Purity HPLC->HPLC_Result NMR_Result Definitive Structural Confirmation NMR->NMR_Result GC_Result Boiling Point & Volatility GC->GC_Result Application Application in Drug Development: - Purity Assessment - Structure-Activity Relationship (SAR) - Reaction Kinetics HPLC_Result->Application NMR_Result->Application GC_Result->Application

Key Considerations for Researchers

  • Solvent Selection: For reactions or purification involving these compounds, note that n-butyl aniline will be slightly more soluble in polar solvents (e.g., ethyl acetate), while isobutyl aniline will be more soluble in non-polar solvents (e.g., hexane) [1].
  • Reactivity Differences: The increased steric hindrance around the amino group in isobutyl aniline may make it less nucleophilic than n-butyl aniline. This can influence its reaction rates in downstream synthesis, a critical factor in process chemistry and route scouting.

References

industrial synthesis routes 3-Isobutylaniline efficiency

Author: Smolecule Technical Support Team. Date: February 2026

Industrial Synthesis via Mizoroki-Heck Coupling

One identified industrial method for producing 3-Isobutylaniline uses a Mizoroki-Heck coupling reaction followed by a hydrogenation step. This route was developed to address inefficiencies in previous methods, such as difficult-to-control nitration and the use of expensive starting materials [1].

The synthesis is a two-step process, which can be visualized in the following workflow:

G Start Reaction Step 1 Mizoroki-Heck Coupling Intermediate Nitro-isobutenylbenzene Compound Start->Intermediate Palladium Catalyst Phosphine Ligand Base Solvent Step2 Reaction Step 2 Catalytic Hydrogenation Intermediate->Step2 Product This compound Step2->Product H₂ Pd/C Catalyst

Detailed Reaction Components and Conditions

The tables below summarize the key components and conditions for this synthesis route as described in the patent [1].

Table 1: Reaction Components for the Mizoroki-Heck Coupling Step

Component Role Specific Examples
Starting Material Reactant Nitrobromobenzene compounds [1]
Alkene Reactant Isobutene [1]
Catalyst Facilitates coupling Palladium catalyst (e.g., Palladium(II) acetate, Pd(0)/Carbon, Allyl[1,3-bis(mesityl)imidazol-2-ylidene]chloropalladium) [1]
Ligand Stabilizes catalyst Phosphine-based ligands (e.g., DPPF, 1,4-bis(diphenylphosphino)butane, Tri(t-butyl)phosphine (P(t-Bu)₃)) [1]
Base Neutralizes acid Sodium carbonate, Potassium phosphate, N,N-Dicyclohexylmethylamine, etc. [1]
Solvent Reaction medium n-Butyl acetate, 1,2-Dimethoxyethane, N,N-Dimethylformamide (DMF) [1]
Additive Improves reaction 1,8-Bis(dimethylamino)naphthalene, Tetrabutylammonium bromide, Polyethylene glycol [1]

Table 2: Subsequent Steps and Conditions

Step Process Key Conditions
Step 2 Hydrogenation (Reduction) Converts the nitro-isobutenyl intermediate to the final aniline. Uses a hydrogenation catalyst (e.g., Pd(0)/Carbon) [1].
Isolation Product Purification The intermediate from Step 1 can be used in the hydrogenation step without prior isolation, simplifying the industrial process [1].

References

cost analysis isobutylaniline production methods

Author: Smolecule Technical Support Team. Date: February 2026

Production Methods & Experimental Protocols

The following table summarizes two distinct synthetic routes for producing isobutylaniline, compiled from patent sources.

Feature Method 1: Reductive Amination Pathway [1] Method 2: Mizoroki-Heck & Hydrogenation Pathway [2]
General Description Multi-step synthesis via condensation and reduction. Palladium-catalyzed coupling of nitrohalobenzene with isobutene, followed by hydrogenation.

| Key Steps | 1. Condensation of 3-nitrobenzoyl chloride and isobutylaldehyde 2. Hydrolysis to form ketone intermediate 3. Reduction via Huang Minlon modification of Wolff-Kishner reaction | 1. Mizoroki-Heck reaction with isobutene 2. Direct hydrogenation of the nitro group | | Primary Reactants | 3-nitrobenzoyl chloride, isobutylaldehyde | 3-nitrobromobenzene, isobutene | | Catalyst System | Not specified for coupling; Hydrazine for reduction | Palladium catalyst (e.g., Pd/C), Phosphine-based ligand (e.g., DPPF) | | Key Reagents & Solvents | Diethylene glycol, Toluene-4-sulfonic acid, Hydrazine hydrate, Potassium hydroxide | Base (e.g., K(_2)CO(_3)), Solvent (e.g., DMF), Auxiliary agent (e.g., Tetrabutylammonium bromide) | | Reaction Conditions | High temperature (195-200 °C) for reduction | High temperature and pressure for coupling and hydrogenation | | Reported Advantage | Uses simpler, non-palladium catalysts. | Designed to be an industrially advantageous route, avoiding difficult-to-control nitration and multiple separate reductions [2]. |

Detailed Experimental Protocols

For Method 1 (Reductive Amination Pathway) [1]:

  • Condensation: A mixture of 3-nitrobenzoyl chloride, isobutylaldehyde, dichloromethane, and morpholine is stirred at 30-35°C for 3-4 hours.
  • Hydrolysis: The resulting mixture is washed with water and a hydrochloric acid solution to obtain 1-(3-nitrophenyl)-3-methyl-butan-1-one.
  • Reduction: The ketone is reacted with hydrazine hydrate, toluene-4-sulfonic acid, and diethylene glycol. The temperature is raised to 195-200°C to distill off water and complete the reductive deoxygenation, yielding 3-isobutylaniline.

For Method 2 (Mizoroki-Heck & Hydrogenation Pathway) [2]:

  • Mizoroki-Heck Coupling: A suitable reactor is charged with 3-nitrobromobenzene, a palladium catalyst (e.g., Pd/C), a phosphine ligand (e.g., 1,1'-Bis(diphenylphosphino)ferrocene/DPPPF), a base (e.g., potassium carbonate), an auxiliary agent (e.g., tetrabutylammonium bromide), and a solvent (e.g., DMF). Isobutene is introduced, and the reaction is carried out at elevated temperature and pressure.
  • Hydrogenation: The intermediate product from the coupling step is directly subjected to a hydrogenation reaction without isolation. This is typically done under hydrogen pressure in the presence of a catalyst like Pd/C to reduce the nitro group to an amino group, yielding this compound.

The workflow for the two methods can be visualized as follows:

G M1_Start Method 1: Reductive Amination M1_Step1 Condensation 3-nitrobenzoyl chloride + isobutylaldehyde with morpholine, 30-35°C M1_Start->M1_Step1 M2_Start Method 2: Mizoroki-Heck & Hydrogenation M1_Step2 Hydrolysis with HCl solution M1_Step1->M1_Step2 M1_Step3 Reduction Huang Minlon modification (Hydrazine, KOH, 195-200°C) M1_Step2->M1_Step3 M1_End This compound M1_Step3->M1_End M2_Step1 Mizoroki-Heck Reaction 3-nitrobromobenzene + isobutene Pd catalyst, ligand, base M2_Start->M2_Step1 M2_Step2 Hydrogenation H₂, Pd/C catalyst M2_Step1->M2_Step2 M2_End This compound M2_Step2->M2_End

Synthesis Workflows for Isobutylaniline Production

Information on Production Cost Analysis

A full cost analysis for isobutylaniline is not available in the public domain. However, the following points can guide your research:

  • Cost reports exist for related chemicals like isobutylene [3] [4] and isobutylamine [5], which are potential feedstocks. Analyzing these can help you model a portion of the raw material costs.
  • Key cost drivers you must consider include raw materials (e.g., isobutylene, nitrohalobenzenes), catalysts (especially precious metals like palladium), and energy consumption (from high-temperature/pressure reactions) [1] [2] [6].
  • Specialized consulting firms like IMARC Group and Intratec produce detailed production cost reports for a wide range of chemicals. You may need to purchase a custom report from such providers to obtain the specific financial data required for your guide [3] [4].

References

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XLogP3

2.6

Wikipedia

3-(2-Methylpropyl)aniline

Dates

Last modified: 08-16-2023

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